Tankyrase-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate |
InChI |
InChI=1S/C21H21N5O4/c27-19(26-11-9-25(10-12-26)18-7-3-4-8-22-18)14-30-20(28)13-17-15-5-1-2-6-16(15)21(29)24-23-17/h1-8H,9-14H2,(H,24,29) |
InChI Key |
BICBEWYEEOEYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of Wnt Signaling: A Technical Guide to the Mechanism of Action of Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of tankyrase inhibitors, with a focus on their role in the canonical Wnt signaling pathway. Dysregulation of the Wnt pathway is a critical factor in the development of numerous cancers, making it a prime target for therapeutic intervention.[1][2] Tankyrase enzymes (TNKS1 and TNKS2) have emerged as key regulators of this pathway, and their inhibition presents a promising strategy for cancer treatment.[1][3]
The Central Role of Tankyrase in Wnt Signaling
The canonical Wnt signaling pathway's activity is tightly controlled by the β-catenin destruction complex.[4] This multi-protein complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), targets β-catenin for proteasomal degradation in the absence of a Wnt signal.[5][6] This prevents β-catenin from accumulating in the nucleus and activating the transcription of Wnt target genes.[5]
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3][7] They play a crucial role in destabilizing the β-catenin destruction complex by targeting a key scaffolding protein, Axin, for degradation.[1][4] Tankyrases catalyze the addition of poly(ADP-ribose) (PAR) chains onto Axin, a process known as PARsylation.[3] This PARsylation event serves as a signal for the E3 ubiquitin ligase RNF146 to ubiquitinate Axin, thereby marking it for destruction by the proteasome.[3][8] By promoting Axin degradation, tankyrases effectively release the brake on Wnt signaling, leading to β-catenin stabilization, nuclear translocation, and target gene activation.[9]
Mechanism of Action of Tankyrase Inhibitors
Tankyrase inhibitors are small molecules designed to block the catalytic activity of TNKS1 and TNKS2.[3] By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP domain of tankyrases, these inhibitors prevent the PARsylation of Axin.[10] This inhibition leads to the stabilization and accumulation of Axin, which in turn enhances the activity of the β-catenin destruction complex. The reconstituted destruction complex then efficiently phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation.[9] The ultimate outcome is the suppression of Wnt/β-catenin signaling and the inhibition of proliferation in cancer cells that are dependent on this pathway.[1][11]
Caption: Wnt signaling pathway and the mechanism of Tankyrase inhibition.
Quantitative Analysis of Tankyrase Inhibitors
The efficacy of various tankyrase inhibitors has been quantified through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds against TNKS1 and TNKS2 enzymes, as well as their ability to inhibit Wnt signaling in cellular contexts. The 50% growth inhibition (GI50) value is used to measure the anti-proliferative effects of these inhibitors on cancer cell lines.
| Compound | Target | Biochemical IC50 (nM) | Cellular Wnt Reporter IC50 (nM) | Cell Growth Inhibition GI50 (nM) | Cell Line | Reference |
| XAV939 | TNKS1 | 13.4 | - | - | - | [6] |
| TNKS2 | - | - | - | - | ||
| WXL-8 | TNKS1 | 9.1 | - | - | - | [6] |
| G007-LK | TNKS1/2 | - | - | 600 - 1000 | MDA-MB-231, DLD-1, SW480 | [12] |
| RK-140160 | TNKS1 | 42.2 | - | - | - | [8] |
| TNKS2 | 42.3 | - | - | - | [8] | |
| RK-287107 | TNKS1 | 14.3 | - | 449 | COLO-320DM | [8] |
| TNKS2 | 10.6 | - | - | - | [8] | |
| OM-153 | TNKS1 | - | 1.1 | 1.3 | COLO 320DM | [13] |
| TNKS2 | - | |||||
| Compound 16 | TNKS1 | 29 | 19 (HEK293) | - | - | [14] |
| TNKS2 | 6.3 | 70 (SW480) | - | - | [14] | |
| Compound 24 | TNKS1/2 | - | - | 10.1 | COLO 320DM | [3] |
| LZZ-02 | TNKS1/2 | - | ~10,000 | - | HEK293 | [10] |
Experimental Protocols
The characterization of tankyrase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Wnt/β-catenin Reporter Assay (TOPflash Assay)
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
-
Principle: Cells are co-transfected with a TCF/LEF-responsive reporter plasmid containing luciferase (TOPflash) and a control plasmid with a constitutive promoter driving Renilla luciferase for normalization. Activation of the Wnt pathway leads to the expression of firefly luciferase, which can be measured.
-
Protocol:
-
Seed cells (e.g., HEK293, Huh7, Hep40) in a multi-well plate.[6][7]
-
Co-transfect the cells with the TOPflash reporter plasmid and a Renilla luciferase control plasmid.[6][7]
-
After transfection, treat the cells with varying concentrations of the tankyrase inhibitor or vehicle control (DMSO).[6][7]
-
In some experiments, stimulate the Wnt pathway with recombinant Wnt3a (e.g., 50 ng/mL) for a defined period (e.g., 4 hours).[6][7]
-
Continue incubation with the inhibitor for a total of 16-24 hours.[6][7]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[7]
-
Cell Viability and Proliferation Assays
These assays determine the effect of tankyrase inhibitors on cancer cell growth.
-
Principle: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells. Colony formation assays assess the ability of single cells to proliferate and form colonies.
-
Protocol (MTS/MTT Assay):
-
Seed cancer cells (e.g., COLO-320DM, SW480) in a 96-well plate.[8][13]
-
Treat the cells with a range of concentrations of the tankyrase inhibitor or DMSO control.
-
Incubate for a specified period (e.g., 3-5 days).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[8]
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of key components of the Wnt signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the proteins of interest.
-
Protocol:
-
Treat cells with the tankyrase inhibitor or DMSO for a specified time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Axin1, Axin2, β-catenin, active-β-catenin, TNKS1/2) and a loading control (e.g., Actin, GAPDH).[6][12][11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Experimental workflow for characterizing tankyrase inhibitors.
Conclusion
Tankyrase inhibitors represent a targeted therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. By preventing the degradation of the key scaffolding protein Axin, these inhibitors effectively restore the function of the β-catenin destruction complex, leading to the suppression of this oncogenic pathway. The comprehensive in vitro and cellular assays outlined in this guide are essential for the characterization and development of novel tankyrase inhibitors, paving the way for new and effective cancer therapies.
References
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 13. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Role of Tankyrase-IN-3 in β-catenin Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and experimental evaluation of Tankyrase-IN-3, a potent inhibitor of Tankyrase 1, in the context of β-catenin degradation. The information presented herein is intended to support research and development efforts targeting the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.
Introduction to Tankyrase and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer[1][2]. The central effector of this pathway, β-catenin, is meticulously regulated by a cytoplasmic "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β)[3]. In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation[3].
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that positively regulate Wnt/β-catenin signaling[4][5]. Tankyrases target the scaffolding protein Axin for poly(ADP-ribosyl)ation (PARsylation). This post-translational modification serves as a signal for the E3 ubiquitin ligase RNF146 to ubiquitinate Axin, leading to its proteasomal degradation[6]. The resulting decrease in Axin levels destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription associated with cell proliferation and survival[5][7].
This compound: A Potent Inhibitor of Tankyrase 1
This compound is a small molecule inhibitor of Tankyrase 1 (TNKS1) with a reported half-maximal inhibitory concentration (IC50) of 22 nM[8][9]. By inhibiting the catalytic activity of Tankyrase, this compound prevents the PARsylation of Axin, thereby stabilizing Axin protein levels. This restoration of the β-catenin destruction complex enhances the degradation of β-catenin and attenuates Wnt signaling[3][4].
Mechanism of Action of this compound
The primary mechanism of action of this compound in promoting β-catenin degradation is through the stabilization of Axin. The following diagram illustrates the Wnt/β-catenin signaling pathway and the intervention point of this compound.
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of this compound.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other relevant inhibitors for comparison.
| Compound | Target | IC50 (nM) | Cellular Assay IC50 (nM) | Reference(s) |
| This compound | TNKS1 | 22 | Not Reported | [8][9] |
| XAV939 | TNKS1/2 | 11 / 4 | ~30 (HEK293T STF) | [3] |
| G007-LK | TNKS1/2 | 29 / 6.3 | 19 (HEK293) | [10] |
| RK-287107 | TNKS1/2 | 14.3 / 10.6 | Not Reported | [11] |
| NVP-TNKS656 | TNKS1/2 | Not Reported | Not Reported | [12] |
| JW55 | TNKS1/2 | Not Reported | 50 (HEK293 STF) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Western Blot Analysis for Axin Stabilization and β-catenin Degradation
This protocol is for assessing changes in protein levels of Axin and β-catenin following treatment with this compound.
Materials:
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin, anti-GAPDH (loading control)[4]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Immunoprecipitation for Tankyrase-Axin Interaction
This protocol is to determine if Tankyrase inhibitors affect the interaction between Tankyrase and Axin.
Materials:
-
Cell lysates prepared as in 5.1
-
Anti-Axin antibody or anti-Tankyrase antibody for immunoprecipitation
-
Protein A/G agarose beads
-
IP lysis buffer
-
Wash buffer
-
SDS sample buffer
Procedure:
-
Pre-clear cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting as described in 5.1, probing for the co-immunoprecipitated protein.
TOP/FOPflash Luciferase Reporter Assay for Wnt Signaling Activity
This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned media (optional, for stimulating the pathway)
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
If required, stimulate the Wnt pathway with Wnt3a conditioned media.
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.
-
Calculate the TOP/FOP ratio and normalize to the Renilla activity.
Cell Viability/Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT or CellTiter-Glo reagent
Procedure:
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate the GI50 (50% growth inhibition) value.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a novel Tankyrase inhibitor and the logical relationship of its effects.
Figure 2: A typical experimental workflow for the evaluation of a Tankyrase inhibitor.
Figure 3: Logical flow of the effects of this compound on β-catenin degradation.
Conclusion
This compound represents a potent tool for the chemical-biological exploration of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the stabilization of Axin, offers a clear therapeutic rationale for cancers with aberrant Wnt signaling. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the efficacy of this compound and other novel Tankyrase inhibitors, ultimately contributing to the development of new targeted cancer therapies.
References
- 1. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. excenen.com [excenen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Tankyrase Inhibitors on Axin Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of various cancers. A key mechanism for downregulating this pathway is through the stabilization of Axin, a scaffold protein central to the β-catenin destruction complex. Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin through poly-ADP-ribosylation (PARsylation), marking it for ubiquitination and subsequent proteasomal degradation. Small molecule inhibitors of Tankyrase block this process, leading to the stabilization and accumulation of Axin, thereby enhancing β-catenin degradation and attenuating Wnt signaling. This guide provides an in-depth overview of the mechanism of action of Tankyrase inhibitors on Axin stabilization, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying biological processes. While specific data for a compound designated "Tankyrase-IN-3" is not publicly available, this document utilizes data from well-characterized Tankyrase inhibitors such as XAV939 and G007-LK to illustrate the principles of Axin stabilization by this class of molecules.
Introduction to Tankyrase and its Role in Wnt/β-catenin Signaling
The canonical Wnt/β-catenin signaling pathway is tightly controlled to maintain cellular homeostasis. In the absence of a Wnt ligand, a multiprotein "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1).[1][2] Axin is the concentration-limiting component of this complex, and its cellular levels are, in turn, regulated by the Tankyrase enzymes, TNKS1 and TNKS2.[3][4][5][6][7][8]
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2][9] They recognize and bind to a conserved motif on Axin, catalyzing its PARsylation.[2][3] This post-translational modification serves as a signal for the recruitment of the E3 ubiquitin ligase RNF146, which polyubiquitinates Axin, marking it for degradation by the proteasome.[2][3] By promoting Axin degradation, Tankyrases act as positive regulators of the Wnt/β-catenin pathway.
Mechanism of Action of Tankyrase Inhibitors on Axin Stabilization
Tankyrase inhibitors are small molecules that competitively bind to the nicotinamide sub-pocket of the catalytic domain of Tankyrase 1 and 2, preventing the binding of the co-substrate NAD+.[2] This inhibition of the PARP activity of Tankyrases prevents the PARsylation of their substrates, including Axin.[9][10] Without the PARsylation signal, Axin is no longer recognized by the RNF146 ubiquitin ligase and is thus spared from proteasomal degradation.[3] This leads to the stabilization and accumulation of Axin protein within the cell.[1][3][4][5][6][7][8][9][11]
The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, leading to more efficient phosphorylation and subsequent degradation of β-catenin.[3][4][5][6][7][8] The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene transcription, which can inhibit the proliferation of cancer cells dependent on this pathway.
References
- 1. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - OAK Open Access Archive [oak.novartis.com]
- 7. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling [ideas.repec.org]
- 8. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Tankyrase-IN-3: A Technical Whitepaper on a Selective TNKS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Tankyrase-IN-3, a small molecule inhibitor of Tankyrase 1 (TNKS1). While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the known information and presents a comprehensive framework for the evaluation of selective Tankyrase inhibitors. The guide details the critical role of Tankyrases in the Wnt/β-catenin signaling pathway, provides illustrative quantitative data from well-characterized inhibitors, and offers detailed experimental protocols for the assessment of inhibitor potency, selectivity, and cellular activity. This whitepaper serves as a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel modulators of Wnt signaling for therapeutic applications, particularly in oncology.
Introduction to Tankyrases and Their Role in Wnt/β-catenin Signaling
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a crucial role in various cellular processes, including telomere maintenance, mitotic spindle formation, and importantly, the regulation of the Wnt/β-catenin signaling pathway.[2]
The Wnt/β-catenin pathway is a highly conserved signaling cascade that is fundamental during embryonic development and for adult tissue homeostasis.[1][3] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[4] In the absence of a Wnt ligand, a multi-protein "destruction complex" targets the transcriptional co-activator β-catenin for proteasomal degradation. A key scaffolding protein in this complex is Axin.[5][6]
Tankyrases regulate the stability of Axin. Through a process called PARsylation (poly(ADP-ribosyl)ation), TNKS1 and TNKS2 modify Axin, marking it for ubiquitination by the E3 ligase RNF146 and subsequent degradation by the proteasome.[1][6] This degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation.[4]
Inhibition of Tankyrase activity prevents the PARsylation and subsequent degradation of Axin.[7] The resulting stabilization and accumulation of Axin enhance the activity of the β-catenin destruction complex, leading to decreased levels of β-catenin and the suppression of Wnt pathway signaling.[4][8] This makes Tankyrase inhibitors a promising therapeutic strategy for cancers driven by dysregulated Wnt signaling.
This compound: A Selective TNKS1 Inhibitor
This compound has been identified as an inhibitor of TNKS1 with a reported half-maximal inhibitory concentration (IC50) of 22 nM. While this positions this compound as a potent inhibitor of TNKS1, a comprehensive public dataset on its selectivity against TNKS2 and other members of the PARP family is not currently available. For a Tankyrase inhibitor to be a valuable research tool or a therapeutic candidate, a thorough understanding of its selectivity profile is crucial.
Data Presentation: Biochemical Potency and Selectivity
To illustrate the typical data generated for a selective Tankyrase inhibitor, the following tables summarize the biochemical potency and selectivity of other well-characterized Tankyrase inhibitors.
Table 1: Illustrative Biochemical Potency of Representative Tankyrase Inhibitors
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Reference |
| This compound | 22 | N/A | |
| G007-LK | 46 | 25 | [9] |
| OM-153 | 13 | 2.0 | [10] |
| XAV939 | 11 | 4 | [9][11] |
| MN-64 | 6 | 72 | [9] |
N/A: Data not publicly available.
Table 2: Illustrative PARP Family Selectivity Profile of a Representative Tankyrase Inhibitor (OM-153)
| Enzyme | IC50 (nM) |
| TNKS1 | 13 |
| TNKS2 | 2.0 |
| PARP1 | >100,000 |
| PARP2 | N/A |
Data for OM-153 from reference[10]. N/A: Data not publicly available.
Data Presentation: Cellular Activity
The efficacy of a Tankyrase inhibitor is ultimately determined by its ability to modulate the Wnt/β-catenin pathway in a cellular context. This is typically assessed using a Wnt signaling reporter assay, such as the TOP/FOPflash assay, in cell lines with a constitutively active Wnt pathway (e.g., SW480) or in cells stimulated with a Wnt ligand (e.g., Wnt3a-treated HEK293 cells). Further characterization involves assessing the inhibitor's effect on cell viability and growth.
Table 3: Illustrative Cellular Activity of Representative Tankyrase Inhibitors
| Compound | Wnt Signaling IC50 (nM) (Cell Line) | Cell Growth GI50 (µM) (Cell Line) | Reference |
| G007-LK | N/A | ~0.43 (COLO-320DM) | [12] |
| OM-153 | 4.6 (HEK293 WNT Reporter) | N/A | [10][13] |
| XAV939 | ~270 (DLD-1) | ~3.3 (Huh7) | [3] |
| RK-287107 | N/A | 0.449 (COLO-320DM) | [12] |
N/A: Data not publicly available.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to characterize Tankyrase inhibitors.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. ovid.com [ovid.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Cellular Mechanisms of Tankyrase-IN-3 (G007-LK)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in a variety of cellular processes, including Wnt/β-catenin signaling, telomere homeostasis, cell cycle progression, and glucose metabolism.[1][2][3] These enzymes catalyze the post-translational modification of target proteins by adding poly(ADP-ribose) (PAR) chains, a process known as PARsylation. This modification often serves as a signal for ubiquitination and subsequent proteasomal degradation.[2][3]
Given their role in pathways frequently dysregulated in cancer, tankyrases have emerged as promising therapeutic targets.[1][3] Tankyrase-IN-3, also known as G007-LK, is a potent and highly selective small-molecule inhibitor of both TNKS1 and TNKS2.[4][5] It binds to the adenosine-binding site of the enzyme's catalytic domain.[6] This guide provides an in-depth overview of the cellular pathways modulated by G007-LK, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Cellular Pathways Modulated by G007-LK
Wnt/β-catenin Signaling Pathway
The most well-characterized effect of G007-LK is the modulation of the canonical Wnt/β-catenin signaling pathway, which is a critical regulator of cell proliferation and is hyperactivated in numerous cancers, particularly colorectal cancer (CRC).[7][8][9]
Mechanism of Action: In the absence of a Wnt signal, a multi-protein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), and kinases GSK3β and CK1α, phosphorylates β-catenin.[8][10] This marks β-catenin for ubiquitination and proteasomal degradation, keeping its cytoplasmic levels low.[8] Tankyrases promote the degradation of the destruction complex scaffold protein, Axin, by PARsylating it. The PARylated Axin is then recognized by the E3 ubiquitin ligase RNF146, which mediates its ubiquitination and degradation.[11][12] This destabilization of Axin disrupts the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes that drive proliferation.[1][3][13]
G007-LK inhibits the catalytic activity of TNKS1/2.[4] This inhibition prevents the PARsylation of Axin, leading to its stabilization and accumulation.[9][12][14] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin.[7][10][14] The ultimate result is the downregulation of Wnt pathway target gene expression and a reduction in the proliferation of Wnt-dependent cancer cells.[4][14]
Hippo-YAP Signaling Pathway
G007-LK also modulates the Hippo signaling pathway, an important regulator of organ size and a known tumor suppressor pathway.[15] The key effectors of this pathway are the transcriptional co-activators YAP and TAZ.
Mechanism of Action: Tankyrases have been identified as positive regulators of YAP signaling.[16] They achieve this by promoting the PARsylation-dependent degradation of angiomotin (AMOT) family proteins, which are negative regulators of YAP.[1][16] AMOT proteins sequester YAP in the cytoplasm, preventing its nuclear translocation and oncogenic activity. By inhibiting tankyrase, G007-LK leads to the stabilization of AMOT and AMOTL2.[1][15] This enhances the cytoplasmic sequestration of YAP, reduces its nuclear presence, and suppresses the expression of YAP target genes.[16]
Quantitative Data Summary
The efficacy of G007-LK has been quantified across biochemical assays, cell-based models, and in vivo studies.
Table 1: Biochemical and Cellular Potency of G007-LK
| Assay Type | Target / Cell Line | IC50 Value | Reference(s) |
| Biochemical Assay | TNKS1 | 29 - 46 nM | [4][5] |
| TNKS2 | 6.3 - 25 nM | [4][5] | |
| Cellular Assay | Wnt Reporter (HEK293) | 19 - 50 nM | [4][5] |
| Wnt Reporter (SW480) | 70 nM | [5] | |
| Organoid Growth (CRC) | 80 nM | [4] |
Table 2: Cellular Effects of G007-LK in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Genotype | Effect | Concentration | Reference(s) |
| Multiple CRC lines | APC mutation | ~50% inhibition of Wnt signaling | 1 µM | [14] |
| COLO-320DM | APC mutation | Mitotic cells reduced from 24% to 12% | 0.2 µM | [4] |
| HCT-15 | APC mutation | S-phase cells reduced from 28% to 18% | 0.2 µM | [4] |
| COLO-320DM | APC mutation | Suppresses colony formation | Not specified | [4] |
| SW403 | APC mutation | Suppresses colony formation | Not specified | [4] |
Table 3: In Vivo Efficacy of G007-LK
| Cancer Model | Administration | Efficacy | Reference(s) |
| COLO-320DM Xenograft | 20 mg/kg, twice daily (oral) | 61% tumor growth inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to characterize G007-LK.
Western Blot Analysis
This protocol is used to detect changes in protein levels (e.g., Axin, β-catenin, Tankyrase) following G007-LK treatment.
-
Cell Lysis:
-
Treat cells with desired concentrations of G007-LK or DMSO (vehicle control) for the specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For analysis of insoluble protein complexes, a more robust extraction buffer (e.g., containing urea) may be required.[10]
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 3-5% skim milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[10]
-
Incubate the membrane with primary antibodies (e.g., anti-AXIN1, anti-β-catenin, anti-TNKS1/2) overnight at 4°C.[10]
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Wash the membrane 3 times with TBST.
-
-
Detection: Detect chemiluminescence using an ECL Western Blotting Kit and image with a digital imager.[10] Quantify band intensities using appropriate software.
Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt pathway.
-
Cell Seeding and Transfection:
-
Seed HEK293 or other suitable cells in a 96-well plate.
-
Co-transfect cells with a TCF/LEF-driven firefly luciferase reporter plasmid (e.g., TOPbrite) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of G007-LK or vehicle control.
-
If assessing ligand-driven signaling, stimulate cells with Wnt3a-conditioned media.[14]
-
-
Lysis and Measurement:
-
After 24 hours of treatment, lyse the cells using the manufacturer's recommended passive lysis buffer (e.g., Dual-Luciferase Reporter Assay System).[4]
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized values against the inhibitor concentration and fit to a dose-response curve to determine the IC50.
In Vivo Xenograft Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of G007-LK in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., CB17-SCID or NOD-SCID) to prevent graft rejection.[12][17]
-
Tumor Implantation:
-
Subcutaneously implant 2-5 million APC-mutant CRC cells (e.g., COLO-320DM) suspended in a solution like Matrigel into the flank of each mouse.[12]
-
-
Treatment:
-
Once tumors are established (e.g., >100 mm³), randomize mice into treatment and vehicle control groups.
-
Administer G007-LK (e.g., 20 mg/kg) or vehicle orally twice daily.[4]
-
-
Efficacy Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them by Western blot or immunohistochemistry for biomarkers of Wnt inhibition (e.g., increased AXIN1/2 levels, decreased expression of genes like NKD1).[4]
Conclusion
This compound (G007-LK) is a potent and selective inhibitor of tankyrase enzymes that primarily functions by disrupting oncogenic Wnt/β-catenin signaling. Its mechanism of action, centered on the stabilization of the key scaffold protein Axin, leads to the targeted degradation of β-catenin and suppression of Wnt-driven proliferation. Furthermore, G007-LK demonstrates modulatory effects on the Hippo-YAP pathway by stabilizing the YAP inhibitor AMOT. The robust anti-proliferative and anti-tumor effects observed in preclinical models, supported by clear quantitative data, establish G007-LK as a valuable chemical probe for studying tankyrase biology and underscore the therapeutic potential of tankyrase inhibition for cancers with aberrant Wnt signaling.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ovid.com [ovid.com]
- 10. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
The Impact of Tankyrase Inhibition on Telomere Maintenance: A Technical Guide
An In-depth Examination of the Role of Tankyrase Inhibitors in Telomere Biology for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Tankyrase-IN-3" did not yield specific public data in the conducted research. Therefore, this guide utilizes data from well-characterized and published Tankyrase inhibitors to illustrate the impact of potent and selective Tankyrase inhibition on telomere maintenance. The principles, pathways, and experimental observations detailed herein are representative of the effects of this class of inhibitors.
Executive Summary
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily and have emerged as critical regulators of telomere length.[1][2] They catalyze the poly(ADP-ribosyl)ation (PARsylation) of the telomeric repeat-binding factor 1 (TRF1), a key component of the shelterin complex that protects chromosome ends.[3][4] This post-translational modification leads to the dissociation of TRF1 from telomeres and its subsequent ubiquitination and proteasomal degradation.[2][5] The removal of TRF1, a negative regulator of telomere length, allows telomerase to access the telomere and extend the chromosome terminus.[3][4]
Tankyrase inhibitors block this process, leading to the stabilization of TRF1 at the telomeres. This increased occupancy of TRF1 prevents telomerase-mediated elongation, resulting in progressive telomere shortening in cancer cells that rely on telomerase for immortalization.[5][6] Consequently, Tankyrase inhibitors represent a promising therapeutic strategy for telomere-directed cancer therapy. This guide provides a comprehensive overview of the mechanism of action of Tankyrase inhibitors on telomere maintenance, quantitative data from representative compounds, detailed experimental protocols for assessing their effects, and visualizations of the key signaling pathways and workflows.
The Core Mechanism: Tankyrase and Telomere Homeostasis
The primary role of Tankyrase in telomere maintenance is the regulation of TRF1 localization and stability. TRF1, as part of the shelterin complex, binds to the double-stranded TTAGGG repeats of telomeric DNA and functions as a negative regulator of telomere length.[3][7] Tankyrase interacts with TRF1 and attaches long chains of poly(ADP-ribose) (PAR) to it.[3][8] This PARsylation event serves as a signal for the E3 ubiquitin ligase RNF146, which targets PARsylated proteins for ubiquitination and subsequent degradation by the proteasome.[5]
By promoting the removal of TRF1 from telomeres, Tankyrase activity facilitates telomere elongation by telomerase.[3] Inhibition of Tankyrase enzymatic activity disrupts this cascade. A Tankyrase inhibitor prevents the PARsylation of TRF1, leading to its accumulation on the telomeres.[6] The increased binding of TRF1 to telomeric DNA physically obstructs the access of telomerase, thereby inhibiting telomere elongation and leading to telomere shortening with successive cell divisions.[5][6]
Quantitative Data on Tankyrase Inhibitors
The following tables summarize key quantitative data for several well-characterized Tankyrase inhibitors, demonstrating their potency and effects on telomere-related processes.
Table 1: Biochemical and Cellular Potency of Representative Tankyrase Inhibitors
| Compound | Target(s) | Biochemical IC50 (TNKS1) | Biochemical IC50 (TNKS2) | Cellular Wnt Reporter IC50 | Reference(s) |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | 47 nM | [9] |
| G007-LK | TNKS1/2 | 25 nM | 13 nM | 1.6 nM | [9] |
| IWR-1 | TNKS1/2 | 130 nM | 58 nM | 180 nM | [9] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Observed Effects of Tankyrase Inhibition on Telomere Biology
| Inhibitor | Cell Line | Effect on TRF1 Levels at Telomeres | Effect on Telomere Length | Reference(s) |
| XAV939 | HeLa | Increased | Progressive Shortening | [6] |
| G007-LK | 293T | Increased | Not explicitly quantified | [8] |
| Antisense TNKS1 | SGC-7901 | Not explicitly quantified | Significant Shortening | [10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of Tankyrase inhibitors on telomere maintenance.
Terminal Restriction Fragment (TRF) Analysis by Southern Blot
This protocol is a gold-standard method for measuring telomere length.
Principle: Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats, generating terminal restriction fragments (TRFs) of varying lengths. These fragments are then separated by gel electrophoresis, transferred to a membrane, and hybridized with a telomere-specific probe to visualize the distribution of telomere lengths.
Methodology: [1]
-
DNA Isolation: Isolate high-molecular-weight genomic DNA from control and inhibitor-treated cells using a standard DNA extraction kit.
-
Restriction Digest: Digest 2-5 µg of genomic DNA with a cocktail of frequently cutting restriction enzymes (e.g., HinfI and RsaI) overnight at 37°C.
-
Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel at a low voltage (e.g., 50V) for 16-20 hours to resolve large DNA fragments.
-
Southern Blotting:
-
Depurinate the gel in 0.25 M HCl for 15 minutes.
-
Denature the DNA in the gel with 0.5 M NaOH, 1.5 M NaCl for 30 minutes.
-
Neutralize the gel in 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.
-
Transfer the DNA to a positively charged nylon membrane overnight via capillary action.
-
-
Hybridization:
-
Pre-hybridize the membrane in a suitable hybridization buffer for 2-4 hours at 65°C.
-
Hybridize the membrane with a 32P-labeled (TTAGGG)n telomeric probe overnight at 65°C.
-
-
Washing and Detection: Wash the membrane to remove unbound probe and expose it to a phosphor screen or X-ray film to visualize the TRF smear.
-
Analysis: Determine the mean TRF length using densitometry software.
Quantitative PCR (qPCR) for Relative Telomere Length
This is a high-throughput method for estimating average telomere length.
Principle: The relative telomere length is determined by comparing the amount of telomeric DNA (T) to the amount of a single-copy gene (S) in a sample using quantitative PCR. The T/S ratio provides a measure of the average telomere length.
Methodology:
-
DNA preparation: Isolate genomic DNA and normalize the concentration for all samples.
-
qPCR Reactions: Set up two separate qPCR reactions for each sample: one with primers specific for the telomeric repeats (Tel primers) and one with primers for a single-copy gene (e.g., 36B4 or ALB).
-
Standard Curve: Include a standard curve using a known concentration of a synthetic oligonucleotide containing telomeric repeats for the Tel reaction and a standard for the single-copy gene.
-
Cycling Conditions: Use appropriate qPCR cycling conditions for both primer sets.
-
Data Analysis: Calculate the amount of telomeric DNA (T) and single-copy gene DNA (S) for each sample based on the standard curves. The relative telomere length is expressed as the T/S ratio.
In Vitro TRF1 PARsylation Assay
This assay directly measures the enzymatic activity of Tankyrase on its substrate TRF1.
Principle: Recombinant Tankyrase is incubated with recombinant TRF1 in the presence of NAD+, the substrate for PARP enzymes. The incorporation of PAR onto TRF1 is then detected, typically by Western blotting with an anti-PAR antibody.
Methodology:
-
Reaction Setup: In a reaction buffer, combine recombinant Tankyrase 1 or 2, recombinant TRF1, and the Tankyrase inhibitor at various concentrations.
-
Initiation: Start the reaction by adding NAD+.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a PARP inhibitor (e.g., 3-aminobenzamide) or by adding SDS-PAGE loading buffer.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PAR to detect PARsylated proteins and an anti-TRF1 antibody as a loading control.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Co-Immunoprecipitation of Tankyrase and TRF1
This protocol is used to assess the interaction between Tankyrase and TRF1 in a cellular context.
Principle: A specific antibody is used to pull down a target protein (e.g., TRF1) from a cell lysate. The immunoprecipitated complex is then analyzed by Western blotting to see if another protein (e.g., Tankyrase) was pulled down with it, indicating an interaction.
Methodology: [8]
-
Cell Lysis: Lyse control and inhibitor-treated cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against TRF1 or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the presence of Tankyrase and TRF1.
Visualizing the Molecular Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tankyrase 1 as a target for telomere-directed molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The telomere protein tankyrase 1 regulates DNA damage responses at telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase1-mediated poly(ADP-ribosyl)ation of TRF1 maintains cell survival after telomeric DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase inhibitors hinder Trypanosoma cruzi infection by altering host-cell signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Tankyrase Inhibition and its Impact on Mitotic Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in a variety of cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and importantly, the regulation of mitosis.[1] During mitosis, tankyrases are implicated in the proper assembly and function of the mitotic spindle, a critical apparatus for accurate chromosome segregation.[2][3] The enzymatic activity of tankyrase, which involves the PARsylation (poly(ADP-ribosyl)ation) of target proteins, is essential for these functions. Inhibition of tankyrase, therefore, presents a potential therapeutic strategy for cancers characterized by aberrant cell division. This technical guide provides an in-depth overview of the effects of tankyrase inhibition on mitotic progression, with a focus on the molecular mechanisms and experimental methodologies used to study these effects. While specific data on "Tankyrase-IN-3" is not extensively available in the public domain, this guide will focus on the effects of well-characterized tankyrase inhibitors.
The Role of Tankyrase in Mitosis
Tankyrase contributes to the fidelity of mitosis through its interaction with and modification of several key mitotic proteins. Tankyrase 1 (TNKS1) is known to colocalize with the nuclear mitotic apparatus (NuMA) protein and PARsylates it during mitosis. Depletion of TNKS1 has been shown to cause defects in the assembly and structure of the mitotic spindle, highlighting its requirement for normal spindle formation.[1] Furthermore, TNKS1 localizes to centrosomes and is involved in their maturation.[1] The activity of tankyrase itself is regulated during mitosis, with phosphorylation by kinases such as GSK3 and Plk1 playing a role in its function and stability.[2]
Effect of Tankyrase Inhibitors on Cell Cycle Progression
Inhibition of tankyrase has been demonstrated to impact cell cycle progression, often leading to a delay or arrest at specific phases. While the primary effect of many tankyrase inhibitors is the stabilization of Axin proteins and subsequent downregulation of Wnt/β-catenin signaling, this can have downstream consequences on the cell cycle.[4][5]
Quantitative Data on Cell Cycle Effects of Tankyrase Inhibitors
The following table summarizes the observed effects of various tankyrase inhibitors on the cell cycle in different cancer cell lines.
| Inhibitor | Cell Line | Concentration | Effect on Cell Cycle | Reference |
| G007-LK | COLO-320DM | Not Specified | Reduction in the percentage of cells in mitosis (from 24% to 12%) | [6] |
| G244-LM | HCT-15 | Not Specified | Decrease in the percentage of cells in S-phase (from 28% to 18%) | [6] |
| JW74 | KPD, U2OS, SaOS-2 | Not Specified | Delay in cell cycle progression | [4] |
| XAV939 (in combination with Palbociclib) | DLD1 | Not Specified | Enhanced G1 cell cycle arrest | [7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by tankyrase inhibitors and a general workflow for assessing their impact on mitotic progression.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]
Immunofluorescence for Mitotic Spindle Analysis
This protocol describes the visualization of the mitotic spindle using immunofluorescence.
Materials:
-
Coverslips
-
Formaldehyde or Methanol for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the tankyrase inhibitor for the desired time.
-
Fix the cells with formaldehyde or ice-cold methanol.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate with the primary antibody against a spindle component (e.g., α-tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope to assess for any abnormalities.[12][13]
Western Blotting for Mitotic Protein Expression
This protocol details the analysis of protein levels by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16]
Conclusion
Inhibition of tankyrase presents a compelling strategy for targeting aberrant mitotic progression in cancer. The available evidence, primarily from studies on well-characterized inhibitors like G007-LK and JW74, indicates that targeting tankyrase can lead to cell cycle arrest and interfere with the normal processes of mitosis. Further investigation into the specific effects of novel inhibitors such as "this compound" is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such research and advancing our understanding of the critical role of tankyrase in cell division.
References
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic phosphorylation of tankyrase, a PARP that promotes spindle assembly, by GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tankyrase - Wikipedia [en.wikipedia.org]
- 4. The tankyrase-specific inhibitor JW74 affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
Understanding the structural basis of Tankyrase-IN-3 inhibition
Structural Basis of Tankyrase Inhibition: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research into the structural basis of "Tankyrase-IN-3" inhibition revealed a scarcity of publicly available, in-depth technical data, including detailed experimental protocols and crystallographic information. To fulfill the core requirements of this guide, the well-characterized and widely studied Tankyrase inhibitor, XAV939 , has been selected as a representative molecule to illustrate the principles of Tankyrase inhibition.
This guide provides a comprehensive overview of the structural and molecular underpinnings of Tankyrase inhibition by XAV939, a potent small molecule that targets the Wnt/β-catenin signaling pathway. The information herein is intended to serve as a technical resource for researchers in oncology, chemical biology, and drug discovery.
Quantitative Inhibition Data
The inhibitory potency of XAV939 against the two Tankyrase isoforms, TNKS1 and TNKS2, has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data for XAV939.
Table 1: Biochemical Inhibition of Tankyrase by XAV939
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| Tankyrase 1 | Cell-free enzymatic | 11 | 99 | [1][2] |
| Tankyrase 2 | Cell-free enzymatic | 4 | 93 | [1][2] |
Table 2: Cellular Potency of XAV939
| Cell Line | Assay Type | Endpoint Measured | IC50 (µM) | Reference(s) |
| DLD-1 | Cell Proliferation | Inhibition of cell growth | Not specified | [2] |
| HEK293 | Wnt Signaling Reporter Assay | β-catenin transcription | Not specified | [3] |
| Huh7 | Wnt Signaling Reporter Assay | β-catenin transcription | ~1-10 | [3] |
| Hep40 | Wnt Signaling Reporter Assay | β-catenin transcription | ~1-10 | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the inhibitory activity of XAV939.
In Vitro Tankyrase Enzymatic Assay (Colorimetric)
This assay quantifies the enzymatic activity of Tankyrase by measuring the consumption of NAD+, a co-substrate in the poly(ADP-ribosyl)ation (PARsylation) reaction.
Principle: Tankyrase utilizes NAD+ to PARsylate a substrate. The remaining NAD+ is then detected colorimetrically. The signal is inversely proportional to Tankyrase activity.
Materials:
-
Recombinant human Tankyrase 1 or 2
-
Histone (as a substrate)
-
NAD+
-
XAV939 (or other test inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
NAD+ cycling reagent
-
Colorimetric developing solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of recombinant Tankyrase in assay buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add varying concentrations of XAV939 (typically in DMSO, with a final DMSO concentration kept below 1%) to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of histone and NAD+.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add the NAD+ cycling reagent and incubate to convert the remaining NAD+ to NADH.
-
Add the colorimetric developing solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition for each XAV939 concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPflash) and a control plasmid with mutated binding sites (FOPflash). A constitutively expressed Renilla luciferase plasmid is also co-transfected for normalization. Inhibition of the Wnt pathway by XAV939 leads to a decrease in the TOPflash luciferase signal.
Materials:
-
HEK293, Huh7, or other suitable cell lines
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or LiCl (to activate the Wnt pathway)
-
XAV939
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with TOPflash (or FOPflash), and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of XAV939.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl.
-
Incubate the cells for another 16-24 hours.
-
Lyse the cells and measure both Firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle control and determine the IC50 value.[3][4]
X-ray Crystallography
Determining the co-crystal structure of XAV939 with the catalytic domain of Tankyrase provides the definitive structural basis for its inhibitory mechanism.
Principle: A purified Tankyrase catalytic domain is crystallized in the presence of XAV939. The resulting crystals are then subjected to X-ray diffraction to determine the three-dimensional structure of the protein-inhibitor complex at atomic resolution.
Procedure Outline:
-
Protein Expression and Purification: The catalytic domain of human Tankyrase 1 (e.g., residues 1105–1327) or Tankyrase 2 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques.[5]
-
Crystallization: The purified protein is mixed with XAV939 and subjected to crystallization screening using various precipitants, buffers, and additives. Co-crystallization or soaking of pre-formed apo-protein crystals with the inhibitor can be employed.[5]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known Tankyrase structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic coordinates.[5][6][7]
Visualizations of Pathways and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to Tankyrase inhibition by XAV939.
Caption: Canonical Wnt/β-catenin signaling pathway in the "OFF" and "ON" states.
Caption: Experimental workflow for characterizing a Tankyrase inhibitor like XAV939.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of human tankyrase 1 in complex with small-molecule inhibitors PJ34 and XAV939 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for Tankyrase-IN-3 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase enzymes (Tankyrase-1 and Tankyrase-2) are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][2] In the canonical Wnt pathway, Tankyrase targets Axin, a key component of the β-catenin destruction complex, for degradation.[2] This leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. Dysregulation of the Wnt/β-catenin pathway is implicated in the pathogenesis of numerous cancers, making Tankyrase an attractive therapeutic target.[3][1]
Tankyrase-IN-3 is a small molecule inhibitor of Tankyrase. By inhibiting Tankyrase activity, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing Wnt/β-catenin signaling.[3][1] The luciferase reporter assay is a widely used method to quantify the activity of specific signaling pathways.[4] The TOPFlash reporter system, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, is commonly employed to measure Wnt/β-catenin pathway activation.[3][5][6] This document provides detailed application notes and protocols for utilizing this compound in a luciferase reporter assay to assess its inhibitory effect on the Wnt/β-catenin signaling pathway.
Mechanism of Action of Tankyrase in Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is tightly regulated. In the "off" state (absence of Wnt ligand), β-catenin is targeted for phosphorylation by a destruction complex consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). Phosphorylated β-catenin is then ubiquitinated and subsequently degraded by the proteasome.
Upon binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes.
Tankyrase promotes the degradation of Axin, the concentration-limiting component of the destruction complex.[3][1] By inhibiting Tankyrase, this compound stabilizes Axin, leading to a more active destruction complex, increased β-catenin degradation, and reduced Wnt signaling.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Axin2 Levels Upon Tankyrase-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-IN-3 is a potent inhibitor of Tankyrase 1 (TNKS1) with an IC50 of 22 nM.[1][2] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.[3][4] In the context of Wnt signaling, tankyrases mark Axin, a key scaffolding protein in the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation.[3] Inhibition of tankyrase activity by small molecules like this compound is expected to stabilize Axin proteins, leading to the downregulation of Wnt/β-catenin signaling. This application note provides a detailed protocol for utilizing this compound to investigate its effect on Axin2 protein levels in cultured cells using Western blotting.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. The stability of the transcriptional coactivator β-catenin is tightly regulated by a "destruction complex," of which Axin is a critical component. Tankyrases PARsylate (poly(ADP-ribosyl)ate) Axin, tagging it for degradation by the proteasome. This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Tankyrase inhibitors, such as this compound, block the PARsylation of Axin, leading to its stabilization.[3] An intact destruction complex can then effectively phosphorylate β-catenin, marking it for degradation and thereby inhibiting Wnt signaling. Axin2 is a direct target gene of the Wnt/β-catenin pathway, creating a negative feedback loop.[5]
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Quantitative Data: Effect of Tankyrase Inhibitors on Axin2 Protein Levels
The following table summarizes the observed effects of tankyrase inhibitors on Axin2 protein levels from published studies. While specific quantitative data for this compound is not yet widely available, the data from other potent tankyrase inhibitors such as G007-LK and XAV939 provide a strong indication of the expected outcome.
| Cell Line | Inhibitor | Concentration | Treatment Duration | Change in Axin2 Protein Level | Reference |
| SW480 | G007-LK | Not Specified | 2 hours | ~2-fold increase | [6][7] |
| SW480 | G007-LK | Not Specified | 4 hours | ~3.5-fold increase | [6][7] |
| SW480 | G007-LK | Not Specified | 6 hours | ~4-fold increase | [6][7] |
| SW480 | G007-LK | Not Specified | 24 hours | Substantial increase | [6][7] |
| MDA-MB-231 | XAV939 | 10 µM | Overnight | Increased | [8] |
| Multiple HCC lines | XAV939/IWR-1 | 1-5 µM | 24 hours | Variable increase | [9] |
Experimental Protocol: Western Blot for Axin2 Levels
This protocol outlines the steps for treating cells with this compound and subsequently analyzing Axin2 protein levels by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TNKS1抑制剂 | MCE [medchemexpress.cn]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axin2 (D48G4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Studies Using Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and have emerged as promising therapeutic targets in oncology.[1][2][3] They are key positive regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer (CRC).[3][4][5] Tankyrases mediate the PARsylation (poly-ADP-ribosylation) of AXIN, a crucial scaffold protein in the β-catenin destruction complex.[6][7] This post-translational modification leads to the ubiquitination and subsequent proteasomal degradation of AXIN.[7] The resulting destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate target genes that drive tumor progression.[4][5]
Tankyrase inhibitors, such as the conceptual compound "Tankyrase-IN-3," are small molecules designed to block the catalytic activity of TNKS1 and TNKS2. By inhibiting tankyrase, these compounds stabilize AXIN levels, thereby enhancing the degradation of β-catenin and suppressing Wnt-driven tumor growth.[3][6] In vivo xenograft models are critical for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of novel tankyrase inhibitors.
This document provides detailed application notes and protocols for conducting in vivo xenograft studies with tankyrase inhibitors, using "this compound" as a representative agent. The methodologies are based on established protocols for well-characterized tankyrase inhibitors such as G007-LK, XAV939, and WXL-8.
Data Presentation: Efficacy of Tankyrase Inhibitors in Xenograft Models
The following tables summarize representative quantitative data from in vivo xenograft studies of various tankyrase inhibitors. This data is intended to provide a comparative baseline for designing and evaluating studies with "this compound".
Table 1: Efficacy of Tankyrase Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| G007-LK | COLO-320DM | Nude Mice | 30 mg/kg, i.p., daily | 21 days | Significant tumor growth suppression | [2] |
| RK-287107 | COLO-320DM | Nude Mice | Oral gavage | Not Specified | Dose-dependent tumor growth suppression | [6] |
| OM-153 | SW480 | Nude Mice | Not Specified | Not Specified | Demonstrated antitumor efficacy | [8] |
| LZZ-02 | DLD1 | BALB/c Nude Mice | 30 mg/kg, oral gavage, daily | 18 days | Significant tumor shrinkage | [9] |
Table 2: Efficacy of Tankyrase Inhibitors in Hepatocellular Carcinoma Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| XAV939 | HepG2 | NOD-scid-gamma (NSG) Mice | 20 mg/kg, intra-tumoral, every 3 days | 3 weeks | Significant inhibition of tumor growth (P < 0.05) | [10][11] |
| WXL-8 | HepG2 | NOD-scid-gamma (NSG) Mice | 20 mg/kg, intra-tumoral, every 3 days | 3 weeks | Significant inhibition of tumor growth (P < 0.05) | [10] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft models to evaluate the efficacy of "this compound". These are generalized protocols and may require optimization for specific cell lines and the unique properties of "this compound".
Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model
1. Cell Culture and Preparation:
-
Culture human colorectal cancer cell lines with known Wnt pathway alterations (e.g., APC mutations), such as COLO-320DM or DLD1, in their recommended growth medium.
-
Harvest cells during the exponential growth phase using trypsinization.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 2.5 x 10^6 cells per 100 µL.[9] Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use 6-week-old female BALB/c nude mice or a similar immunocompromised strain.[9]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Measure tumor dimensions (length and width) with a caliper every 2-3 days.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Once tumors reach a mean volume of approximately 80-100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[9]
4. Drug Preparation and Administration:
-
Prepare "this compound" in a suitable vehicle (e.g., 20% DMSO, 20% Cremophor EL, 10% ethanol, 50% PBS for intraperitoneal injection, or an appropriate vehicle for oral gavage).[12] The final concentration should be determined based on preliminary toxicology and pharmacokinetic studies.
-
Administer "this compound" to the treatment group at the predetermined dosage and schedule (e.g., daily intraperitoneal injection or oral gavage).[9][12]
-
Administer the vehicle alone to the control group.
5. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period (e.g., 18-21 days), euthanize the mice.[9]
-
Excise the tumors and measure their final weight.
-
Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for AXIN stabilization and β-catenin reduction).
Protocol 2: Subcutaneous Hepatocellular Carcinoma Xenograft Model
1. Cell Culture and Preparation:
-
Culture human hepatocellular carcinoma cell lines (e.g., HepG2) in the appropriate medium.
-
Harvest and prepare the cells as described in Protocol 1, resuspending them in PBS at a concentration of 1 x 10^6 cells per 100 µL.[10]
2. Animal Handling and Tumor Implantation:
-
Use 4-6 week-old male NOD-scid-gamma (NSG) mice.[10]
-
Inject 100 µL of the cell suspension subcutaneously near the right forelimb of each mouse.[10]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth as described in Protocol 1.
-
Randomize mice into groups when tumors are established.
4. Drug Preparation and Administration:
-
Prepare "this compound" for intra-tumoral injection in a suitable vehicle.
-
Administer "this compound" (e.g., 20 mg/kg) or vehicle control directly into the tumor every 3 days for the duration of the study.[10]
5. Efficacy Evaluation and Endpoint:
-
Monitor tumor volume and body weight.
-
At the study endpoint, euthanize the mice, and collect tumors for final weight measurement and further analysis.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous xenograft study to evaluate this compound efficacy.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo xenograft study [bio-protocol.org]
Application Notes and Protocols for Cell Viability Assay with Tankyrase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-IN-3 is a potent inhibitor of Tankyrase 1 (TNKS1), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Tankyrases play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5] By inhibiting tankyrase activity, this compound can lead to the stabilization of Axin proteins, key components of the β-catenin destruction complex.[3][5] This, in turn, promotes the degradation of β-catenin, thereby attenuating Wnt signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[3][6] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Tankyrase inhibitors modulate the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a destruction complex, composed of Axin, APC, CK1, and GSK3, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases (TNKS1 and TNKS2) PARsylate Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. This compound inhibits the PARP activity of tankyrase, preventing Axin degradation and stabilizing the destruction complex, which in turn enhances β-catenin degradation and reduces Wnt signaling.
Data Presentation
The following table summarizes the inhibitory concentrations of various tankyrase inhibitors in biochemical and cell-based assays. Note that specific cellular IC50 or GI50 values for this compound are not yet widely published, but its biochemical IC50 for TNKS1 is 22 nM.[7][8] The data for other tankyrase inhibitors are provided for comparative purposes.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular Assay | Cell Line | Cellular IC50/GI50 (nM) | Reference |
| This compound | TNKS1 | 22 | Not available | Not available | Not available | [7][8] |
| G007-LK | TNKS1/2 | TNKS1: 25, TNKS2: 13 | Growth Inhibition | COLO-320DM | 434 | [9] |
| XAV939 | TNKS1/2 | TNKS1: 11, TNKS2: 4 | Growth Inhibition | DLD-1 | ~1000 (in low serum) | [10] |
| RK-287107 | TNKS1/2 | TNKS1: 14.3, TNKS2: 10.6 | Growth Inhibition | COLO-320DM | 449 | [9] |
| OM-153 | TNKS1/2 | TNKS1: 3, TNKS2: 1 | Growth Inhibition | COLO-320DM | 2.5 (GI25), 10.1 (GI50) | [11][12] |
Experimental Protocols
Cell Viability Assay using MTS
This protocol describes a colorimetric assay to determine the number of viable cells in proliferation or cytotoxicity studies. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
Materials:
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., COLO-320DM, a colorectal cancer cell line sensitive to tankyrase inhibitors)[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO, as vehicle control)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Based on the biochemical IC50 of 22 nM, a suggested starting concentration range for a dose-response curve would be from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized but 72 hours is a common duration for assessing anti-proliferative effects.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time with MTS reagent should be optimized for the cell line being used.
-
Gently tap the plate to mix the contents.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the GI50 (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for performing a cell viability assay with this compound. The provided protocol for the MTS assay, along with the background on the mechanism of action and comparative data for other tankyrase inhibitors, offers a solid foundation for researchers to investigate the anti-proliferative effects of this compound in cancer cell lines. It is recommended to optimize the assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure robust and reproducible results.
References
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase Promotes Aerobic Glycolysis and Proliferation of Ovarian Cancer through Activation of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. excenen.com [excenen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tankyrase Inhibitors in Colorectal Cancer Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase inhibitors are a class of small molecules that show significant promise in the treatment of colorectal cancer (CRC), particularly in tumors driven by mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] These inhibitors primarily function by targeting the Wnt/β-catenin signaling pathway, a critical driver of proliferation and survival in the majority of CRC cases.[1][2][4][5][6] Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases that promote the degradation of AXIN, a key component of the β-catenin destruction complex.[4][6][7][8][9] By inhibiting tankyrase activity, these compounds stabilize AXIN levels, leading to the suppression of β-catenin-mediated transcription and subsequent inhibition of cancer cell growth and proliferation.[1][6][8]
The colony formation assay is a fundamental in vitro method to assess the long-term proliferative capacity and survival of cancer cells following treatment with therapeutic agents. This document provides detailed application notes and a comprehensive protocol for utilizing tankyrase inhibitors in colony formation assays with CRC cells.
Mechanism of Action
Tankyrase inhibitors exert their anti-cancer effects primarily through the modulation of the Wnt/β-catenin signaling pathway. In CRC cells with APC mutations, the β-catenin destruction complex is impaired, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target genes involved in cell proliferation and survival.
Tankyrase inhibitors intervene by:
-
Stabilizing AXIN: They prevent the poly(ADP-ribosyl)ation of AXIN by tankyrases, which marks it for degradation.[4][7][9]
-
Promoting β-catenin Degradation: The stabilized AXIN enhances the assembly and activity of the β-catenin destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][6]
-
Downregulating Wnt Target Genes: The reduction in nuclear β-catenin leads to the decreased expression of Wnt target genes, such as c-MYC and Cyclin D1, which are crucial for cell cycle progression.[10][11]
-
Inducing Differentiation: In some CRC models, tankyrase inhibition has been shown to induce cellular differentiation.[1]
Recent studies also suggest that tankyrase inhibitors can downregulate the tyrosine kinase receptor c-KIT, which is associated with colorectal cancer stem cells, providing another avenue for their therapeutic effect.[7]
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the point of intervention by Tankyrase inhibitors.
Experimental Protocols
Colony Formation Assay with Tankyrase Inhibitors in CRC Cells
This protocol outlines the steps for assessing the effect of a tankyrase inhibitor on the clonogenic survival of CRC cells.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tankyrase inhibitor (e.g., G007-LK, TI-12403)
-
Vehicle control (e.g., DMSO)
-
6-well plates or 60 mm dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Staining solution: 0.5% crystal violet or 1.5% methylene blue in methanol[10]
-
Microscope for colony counting
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing CRC cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability.
-
Seed 500 cells per well in 6-well plates (or per 60 mm dish).[10]
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the tankyrase inhibitor in complete medium. A common concentration range to test is 0.1 µM to 10 µM.[10]
-
Prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
After 24 hours of seeding, aspirate the medium from the wells and replace it with the medium containing the tankyrase inhibitor or vehicle control.
-
-
Incubation:
-
Staining:
-
After the incubation period, aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.
-
Aspirate the methanol and add 1 ml of staining solution (crystal violet or methylene blue) to each well.
-
Incubate at room temperature for 10-30 minutes.
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting:
-
Scan or photograph the plates.
-
Count the number of colonies containing at least 50 cells using a microscope or imaging software.[10]
-
Normalize the number of colonies in the treated wells to the number of colonies in the vehicle control wells.
-
Experimental Workflow Diagram
Caption: Workflow for a colony formation assay using a tankyrase inhibitor.
Data Presentation
The following tables summarize representative quantitative data from studies using tankyrase inhibitors in colony formation assays with CRC cells.
Table 1: Effect of Tankyrase Inhibitors on Colony Formation in CRC Cell Lines
| Inhibitor | Cell Line | Concentration | Treatment Duration | Inhibition of Colony Formation (%) | Reference |
| G007-LK | COLO-320DM | 0.2 µM | 7-13 days | Significant Inhibition | [1][12] |
| G244-LM | COLO-320DM | 0.2 µM | 7-13 days | Significant Inhibition | [1][12] |
| G007-LK | SW403 | 0.2 µM | 7-13 days | Significant Inhibition | [12] |
| G007-LK | HCT-15 | 0.2 µM | 7-13 days | No Significant Inhibition | [1][12] |
| G007-LK | DLD-1 | 0.2 µM | 7-13 days | No Significant Inhibition | [1][12] |
| TI-12403 | COLO-320DM | 10 µM | 14 days | Significant Inhibition | [10] |
| TI-12403 | DLD-1 | 10 µM | 14 days | Significant Inhibition | [10] |
| JW55 | SW480 | 5 µM | Not Specified | Dose-dependent reduction | [11] |
Table 2: Experimental Parameters for Colony Formation Assays
| Parameter | Details | Reference |
| Cell Seeding Density | 500 cells per 60 mm dish | [10] |
| Staining Reagent | 1.5% methylene blue in methanol | [10] |
| Colony Counting Criteria | Colonies containing >50 cells | [10] |
| Treatment Duration | 7 to 13 days or 10-14 days | [1][10] |
Conclusion
Tankyrase inhibitors represent a promising therapeutic strategy for a subset of colorectal cancers. The colony formation assay is an essential tool for evaluating the long-term efficacy of these inhibitors on cancer cell proliferation and survival. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust experiments to further investigate the therapeutic potential of tankyrase inhibitors in CRC. It is important to note that the sensitivity of CRC cell lines to tankyrase inhibitors can vary, and this may be influenced by the specific type of APC mutation and the status of other signaling pathways.[2] Therefore, careful selection of cell models and thorough dose-response studies are crucial for accurate interpretation of results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. APC/PIK3CA mutations and β-catenin status predict tankyrase inhibitor sensitivity of patient-derived colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ovid.com [ovid.com]
- 7. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tankyrases/β-catenin Signaling Pathway as an Anti-proliferation and Anti-metastatic Target in Hepatocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Tankyrase Inhibitors in Hepatocellular Carcinoma Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and have emerged as promising therapeutic targets in oncology.[1][2] They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin and Hippo signaling pathways, both of which are frequently dysregulated in hepatocellular carcinoma (HCC).[1][3][4] Tankyrase inhibitors have been shown to exert anti-tumor effects in HCC cell lines by modulating these pathways, leading to decreased cell proliferation and survival.[3][4]
These application notes provide a comprehensive overview of the use of Tankyrase inhibitors in HCC cell line research, with a focus on the well-characterized inhibitors XAV939 and G007-LK as representative examples, due to the limited public information on "Tankyrase-IN-3".
Mechanism of Action
Tankyrase inhibitors primarily function by stabilizing the Axin protein, a key component of the β-catenin destruction complex.[3][5] By inhibiting the PARP activity of Tankyrase, these compounds prevent the PARsylation and subsequent ubiquitination and degradation of Axin.[5][6] The resulting accumulation of Axin enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin.[3][5] This, in turn, reduces the nuclear translocation of β-catenin and downstream transcription of Wnt target genes involved in cell proliferation and survival.[3]
Furthermore, Tankyrase inhibitors can also modulate the Hippo pathway by stabilizing Angiomotin-like proteins (AMOTL1 and AMOTL2), which are negative regulators of the transcriptional co-activator YAP.[4] This leads to a decrease in YAP protein levels and its target gene expression, further contributing to the anti-proliferative effects in HCC cells.[4]
Data Presentation
Table 1: In Vitro Activity of Representative Tankyrase Inhibitors in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| XAV939 | HepG2 | Cell Proliferation | IC50: 22.3 µM | [3] |
| Huh7 | Cell Proliferation | IC50: 16.9 µM | [3] | |
| Hep40 | Cell Proliferation | IC50: 25.1 µM | [3] | |
| SNU-449 | Colony Formation | Dose-dependent inhibition | [4] | |
| HLE | Colony Formation | Dose-dependent inhibition | [4] | |
| WXL-8 | HepG2 | Cell Proliferation | IC50: 17.8 µM | [3] |
| Huh7 | Cell Proliferation | IC50: 12.5 µM | [3] | |
| Hep40 | Cell Proliferation | IC50: 18.2 µM | [3] | |
| G007-LK | SNU-449 | Colony Formation | Dose-dependent inhibition | [4] |
| HLE | Colony Formation | Dose-dependent inhibition | [4] |
Signaling Pathways and Experimental Workflows
Caption: Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibitors.
Caption: General experimental workflow for evaluating Tankyrase inhibitors in HCC cell lines.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Drug Treatment
-
Cell Lines: HepG2, Huh7, Hep40, SNU-449, or HLE hepatocellular carcinoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Dissolve the Tankyrase inhibitor in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-20 mM). Store at -20°C or -80°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (SRB Assay)
-
Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Tankyrase inhibitor for 48-72 hours. Include a vehicle control (DMSO).
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Western Blot Analysis
-
Seed HCC cells in 6-well plates and treat with the Tankyrase inhibitor for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Axin1, Axin2, β-catenin, YAP, AMOTL1, AMOTL2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
-
Seed HCC cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Treat the cells with the Tankyrase inhibitor at various concentrations and incubate for 10-14 days, changing the medium with fresh inhibitor every 2-3 days.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and air dry.
-
Count the number of colonies (typically >50 cells) or solubilize the stain and measure the absorbance.
TOP/FOPflash Luciferase Reporter Assay
-
Co-transfect HCC cells (e.g., Huh7 or Hep40) in 24-well plates with TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) plasmids, along with a Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with the Tankyrase inhibitor, with or without Wnt3a stimulation (e.g., 50 ng/mL).
-
After an additional 16-24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[3]
-
Normalize the TOPflash or FOPflash activity to the Renilla luciferase activity.
Safety and Handling
Tankyrase inhibitors are for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific inhibitor.
References
- 1. Tankyrase inhibitors suppress hepatocellular carcinoma cell growth via modulating the Hippo cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tankyrase Inhibitors in Mouse Models
Disclaimer: No specific information was found for a compound named "Tankyrase-IN-3" in the public domain. The following application notes and protocols are based on data from published studies on other well-characterized tankyrase inhibitors, such as G007-LK and OM-153. These protocols should be adapted and optimized for any specific, novel tankyrase inhibitor.
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[1][2] By promoting the degradation of Axin, a key component of the β-catenin destruction complex, tankyrases act as positive regulators of Wnt signaling.[3][4] Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[4][5] This document provides detailed information on the dosing and administration of tankyrase inhibitors in mouse models for preclinical efficacy and toxicity studies.
Data Presentation: Dosing and Administration of Tankyrase Inhibitors in Mice
The following tables summarize the dosing regimens and reported effects of various tankyrase inhibitors in mouse models from preclinical studies.
Table 1: Efficacy Studies of Tankyrase Inhibitors in Mouse Xenograft Models
| Compound | Mouse Strain | Cancer Model | Administration Route | Dosage | Dosing Schedule | Observed Effects |
| OM-153 | CB17-SCID | COLO 320DM colon carcinoma xenograft | Oral (p.o.), twice daily | 0.33 - 10 mg/kg | Daily | Reduced tumor progression and Wnt/β-catenin signaling.[6][7] |
| G-631 | Nude | Colorectal cancer xenograft | Not specified | Not specified (exposure-based) | 14 days | Weak antitumor activity at tolerated doses.[8] |
| NVP-TNKS656 | Not specified | Colorectal cancer patient-derived xenografts | Not specified | Not specified | Not specified | Repressed tumor growth when combined with PI3K or AKT inhibitors.[5][9] |
| XAV939 | Not specified | HepG2 xenografts | Intra-tumoral injection | 20 µL of 10 µM solution | Not specified | Significantly inhibited tumor growth.[3] |
| WXL-8 | Not specified | HepG2 xenografts | Intra-tumoral injection | 20 µL of 10 µM solution | Not specified | Significantly inhibited tumor growth.[3] |
Table 2: Toxicity Studies of Tankyrase Inhibitors in Mice
| Compound | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Observed Toxicities |
| OM-153 | Not specified | Oral (p.o.), twice daily | 100 mg/kg | 28 days | Body weight loss, intestinal damage, and kidney tubular damage.[7] |
| OM-153 | Not specified | Oral (p.o.), twice daily | 10 mg/kg | 28 days | No significant toxicity, intact intestinal architecture.[6][7] |
| G-631 | Not specified | Not specified | Not specified (exposure-based) | 14 days | Dose-dependent intestinal toxicity (enteritis, villus blunting, epithelial degeneration).[8] |
Table 3: Pharmacokinetic Parameters of a Tankyrase Inhibitor (Compound 16)
| Species | Administration Route | Dose | Bioavailability (F%) |
| Mouse | Oral (p.o.) | Not specified | 47% |
Note: Data for "Compound 16" is from a study on a novel series of tankyrase inhibitors.[10]
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Colorectal Cancer Xenograft Model
This protocol is based on studies with the tankyrase inhibitor OM-153.[6][7]
1. Animal Model:
-
CB17-SCID mice (female, 6-8 weeks old).
2. Cell Line and Tumor Implantation:
-
Use a colorectal cancer cell line with a known Wnt pathway mutation (e.g., COLO 320DM, which has an APC mutation).
-
Subcutaneously inject 5 x 10^6 COLO 320DM cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Formulation and Administration of Tankyrase Inhibitor:
-
Vehicle Preparation: Prepare a vehicle solution, for example, 5% NMP (N-methyl-2-pyrrolidone), 15% Solutol HS 15, and 80% water.
-
Drug Formulation: Prepare fresh formulations of the tankyrase inhibitor daily by suspending the required amount of compound in the vehicle.
-
Administration: Administer the tankyrase inhibitor or vehicle orally (p.o.) via gavage twice daily (e.g., at 9 am and 5 pm). Dosages can range from 0.33 to 10 mg/kg.[6][7]
5. Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and collect tissues for pharmacodynamic and histological analysis.
6. Pharmacodynamic Analysis:
-
Homogenize a portion of the tumor tissue to prepare lysates for Western blot analysis to assess the levels of Axin1, Axin2, and β-catenin to confirm target engagement.
Protocol 2: Assessment of In Vivo Toxicity
This protocol is a general guideline for assessing the toxicity of a novel tankyrase inhibitor.
1. Animal Model:
-
Use healthy, non-tumor-bearing mice of a standard strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
2. Dosing and Administration:
-
Administer the tankyrase inhibitor at various doses, including a high dose expected to induce toxicity (e.g., 100 mg/kg/day) and a lower dose expected to be well-tolerated (e.g., 10 mg/kg/day), alongside a vehicle control group.[7]
-
Administer the compound for a set period, for example, 14 or 28 days, using the intended clinical route of administration (e.g., oral gavage).
3. Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).
-
Record body weight at least twice a week.
4. Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a complete necropsy and collect major organs (intestines, liver, kidneys, spleen, etc.) for histopathological examination.
-
Pay close attention to the gastrointestinal tract, as this is a known site of on-target toxicity for tankyrase inhibitors.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of a tankyrase inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tankyrase-IN-3 for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists optimize the use of Tankyrase-IN-3 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Tankyrase 1 (TNKS1) with a reported IC50 of 22 nM.[1] Like other tankyrase inhibitors, it functions by blocking the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrase enzymes. This inhibition prevents the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. The stabilization of Axin leads to the downregulation of the Wnt/β-catenin signaling pathway.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A definitive starting concentration for the novel inhibitor, this compound, is not yet established in published literature. However, based on data from structurally and functionally similar tankyrase inhibitors like G007-LK and XAV939, a concentration range of 100 nM to 1 µM is a reasonable starting point for most cancer cell lines. For example, G007-LK has been shown to be effective in reducing glioma stem cell proliferation at 100 nM and in stabilizing Axin1 at 500 nM.[2] XAV939 has been used effectively in a range of 0.1 to 10 µM in lung adenocarcinoma cells.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q4: How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to assess the stabilization of its direct target, Axin1 or Axin2, via Western blotting. An increase in Axin protein levels upon treatment is a hallmark of effective tankyrase inhibition.[2] Downstream effects, such as a decrease in active (non-phosphorylated) β-catenin levels and reduced expression of Wnt target genes (e.g., c-Myc, Cyclin D1, AXIN2), can also be measured by Western blotting or qRT-PCR to confirm pathway inhibition.
Troubleshooting Guide
Problem 1: I don't observe any effect on my cells after treatment with this compound.
-
Inadequate Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
Cell Line Insensitivity: Not all cell lines are equally sensitive to tankyrase inhibition. The dependence on the Wnt/β-catenin pathway varies among different cancer types and even between cell lines of the same origin. Consider using a positive control cell line known to be sensitive to tankyrase inhibitors, such as COLO-320DM or SW480.
-
Compound Stability: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
High Serum Concentration: The presence of serum in the culture media can sometimes mask the anti-proliferative effects of tankyrase inhibitors.[4] Consider performing experiments in reduced serum conditions to enhance the sensitivity of your assay.
-
Assay Duration: The duration of the treatment may be insufficient to observe a phenotypic effect. For proliferation or viability assays, a longer incubation time (e.g., 72-96 hours) may be necessary.[3]
Problem 2: I see an increase in Axin levels, but no downstream effect on β-catenin or Wnt target genes.
-
Alternative Signaling Pathways: The Wnt/β-catenin pathway may not be the primary driver of the phenotype you are studying in your cell line. Other signaling pathways could be compensating for the inhibition of Wnt signaling.
-
Mutations Downstream of Axin: Your cell line may harbor mutations in components of the Wnt pathway downstream of Axin, such as a stabilizing mutation in β-catenin itself. In such cases, stabilizing Axin will not lead to β-catenin degradation.
-
Context-Dependent Effects: The effects of tankyrase inhibitors can be context-dependent.[2] The cellular environment and the presence of other signaling inputs can influence the outcome of Wnt pathway inhibition.
Problem 3: I am observing unexpected off-target effects.
-
High Concentration: Using excessively high concentrations of the inhibitor can lead to off-target effects. It is important to use the lowest effective concentration determined from your dose-response experiments.
-
Inhibitor Specificity: While this compound is reported to be a potent TNKS1 inhibitor, its selectivity profile against other PARP family members and kinases is not extensively published. Consider comparing its effects with other well-characterized tankyrase inhibitors with known selectivity profiles, such as G007-LK.
Data Presentation
Table 1: In Vitro Concentrations of Common Tankyrase Inhibitors
| Inhibitor | Cell Line(s) | Concentration Range | Observed Effect | Reference(s) |
| This compound | Not specified | IC50: 22 nM (TNKS1) | Biochemical inhibition | [1] |
| G007-LK | Glioma Stem Cells | 100 nM - 500 nM | Reduced proliferation, Axin1 stabilization | [2] |
| COLO-320DM | 0.2 µM | Reduced mitosis | [5] | |
| XAV939 | A549 (Lung Cancer) | 0.1 - 10 µM | Inhibition of proliferation | [3] |
| Neuroblastoma cells | 0.5 - 1 µM | Reduced cell proliferation | [6] | |
| LNCaP (Prostate) | 5 µM | Inhibition of β-catenin translocation | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Axin1 and β-catenin Stabilization
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for 24 hours. Include a positive control (e.g., G007-LK) if available.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, active β-catenin (non-phospho), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
-
Transfection: Co-transfect cells in a 24-well plate with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound. If the cell line has low endogenous Wnt activity, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt/β-catenin signaling.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
Caption: Troubleshooting workflow for lack of response to this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The WNT/β-catenin signaling inhibitor XAV939 enhances the elimination of LNCaP and PC-3 prostate cancer cells by prostate cancer patient lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tankyrase-IN-3 Solubility in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with Tankyrase-IN-3 in DMSO.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What is the recommended starting concentration?
For a new compound like this compound, it is advisable to start by preparing a high-concentration stock solution, for example, 10 mM, in 100% DMSO.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are several strategies to mitigate this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible, ideally below 0.5%, and for sensitive cell lines, even as low as 0.1%[2][3].
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock. You can first dilute the stock into a smaller volume of DMSO before adding it to the final aqueous solution.
-
Add the DMSO stock to the medium with vigorous mixing: Pipette the DMSO stock directly into your culture medium while vortexing or gently swirling the medium to ensure rapid and even dispersion.
-
Warm the culture medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
Q3: What is the best way to prepare a working solution of this compound for a cell-based assay?
The recommended method is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration directly in the cell culture medium.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation and should be obtained from the supplier's datasheet).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment and the final volume of the working solution.
-
Calculate the volume of the 10 mM stock solution required.
-
In a sterile tube, add the pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock dropwise to the medium.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to your cells (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Quantitative Data for Related Tankyrase Inhibitors
| Compound Name | Solubility in DMSO | Reference |
| Tankyrase Inhibitors (TNKS) 49 | ≥22.45 mg/mL | [1] |
| Tankyrase1/2 Inhibitor III | 100 mg/mL |
Visual Troubleshooting Guide and Signaling Pathway
Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.
Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.
References
Technical Support Center: Tankyrase-IN-3 and Related Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tankyrase-IN-3 and other potent, selective tankyrase inhibitors. The information is designed to help identify and minimize off-target effects and to provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and similar inhibitors?
A1: Tankyrase inhibitors, including this compound, primarily function by competitively binding to the nicotinamide-binding pocket of the catalytic poly (ADP-ribose) polymerase (PARP) domain of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). This inhibition prevents the poly-ADP-ribosylation (PARsylation) of target proteins. A key consequence of this action is the stabilization of Axin proteins, which are crucial components of the β-catenin destruction complex.[1][2][3][4][5] The stabilization of Axin enhances the degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.[2][3][4][5]
Q2: What are the known on-target effects of inhibiting Tankyrase?
A2: The primary on-target effect is the inhibition of the Wnt/β-catenin signaling pathway.[2][3][4][5] Tankyrase inhibition leads to the stabilization of Axin, a key scaffold protein in the β-catenin destruction complex. This enhanced stability promotes the degradation of β-catenin, a central activator of the Wnt pathway.[2][3][4][5] Consequently, the transcription of Wnt target genes is suppressed. Other reported on-target effects of tankyrase inhibition include the regulation of the Hippo signaling pathway through the stabilization of Angiomotin (AMOT) proteins.
Q3: How selective is this compound for Tankyrase over other PARP family members?
A3: While comprehensive selectivity data for this compound is not widely available, potent and selective tankyrase inhibitors like G007-LK and OM-153 have been shown to be highly selective for TNKS1 and TNKS2 over other PARP enzymes, such as PARP1.[3] For instance, G007-LK shows no inhibition of PARP1 at concentrations up to 20 µM.[3] This selectivity is often achieved by targeting the adenosine binding pocket of the tankyrase catalytic domain, which shows more variability among PARP family members compared to the highly conserved nicotinamide binding site.[4]
Q4: What are the potential off-target effects of this compound?
A4: Potent and selective tankyrase inhibitors are designed to minimize off-target effects. For example, the well-characterized inhibitor G007-LK has been shown to be highly selective for TNKS1 and TNKS2, with no significant activity against a panel of 90 kinases, 16 phosphatases, and 73 G protein-coupled receptors (GPCRs) when tested at a concentration of 10 µM.[6] However, it is always advisable to empirically determine the off-target effects in your specific experimental system.
Q5: What are common readouts to confirm the on-target activity of this compound?
A5: Common methods to confirm on-target activity include:
-
Western Blotting: To detect the stabilization of Axin1 and Axin2 proteins and a decrease in the levels of active (non-phosphorylated) β-catenin.[2][5]
-
Luciferase Reporter Assays: Using a TCF/LEF-responsive luciferase reporter to measure the downregulation of Wnt/β-catenin signaling.[7]
-
qRT-PCR: To measure the decreased expression of Wnt target genes such as AXIN2, c-MYC, and CCND1.
-
Cell Viability Assays: To assess the anti-proliferative effects in cancer cell lines known to be dependent on Wnt signaling.
Troubleshooting Guides
Problem 1: No or weak inhibition of Wnt/β-catenin signaling.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal IC50 in your cell line of interest. Potent inhibitors like this compound are expected to have IC50 values in the low nanomolar range for TNKS1. |
| Cell line is not responsive to Tankyrase inhibition | Confirm that your cell line has an active Wnt/β-catenin pathway and is sensitive to its inhibition. Cell lines with mutations downstream of the β-catenin destruction complex (e.g., activating mutations in β-catenin itself) may be resistant. |
| Inhibitor instability | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. |
| Assay-specific issues | For luciferase assays, ensure that the reporter construct is functional and that transfection efficiency is adequate. For Western blotting, optimize antibody concentrations and incubation times. |
Problem 2: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| High inhibitor concentration | Use the lowest effective concentration of the inhibitor to minimize the risk of off-target effects. Determine the IC50 and use concentrations around this value. |
| Cell line-specific off-target activity | Perform a screen of your inhibitor against a panel of kinases or other relevant targets in your cell line of interest. Consider using a commercially available kinase panel screening service. |
| Inhibitor promiscuity | Although potent inhibitors are designed for selectivity, some off-target activity may be unavoidable. If significant off-target effects are observed, consider using a structurally different tankyrase inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Solvent effects | Ensure that the final concentration of the solvent (e.g., DMSO) in your experiments is consistent across all conditions and is at a level that does not cause cellular toxicity. |
Quantitative Data
Table 1: On-Target Activity of Selected Tankyrase Inhibitors
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 Inhibition |
| This compound | 22 | Not reported | Not reported |
| G007-LK | 46[2][3] | 25[2][3] | No inhibition up to 20 µM[3] |
| OM-153 | 13 | 2 | >100,000 nM |
| XAV939 | 11[8] | 4[8] | Variable selectivity[4] |
Table 2: Off-Target Selectivity Profile of G007-LK
| Target Class | Number of Targets Screened | Activity at 10 µM |
| Kinases | 90 | No significant inhibition[6] |
| Phosphatases | 16 | No significant inhibition[6] |
| GPCRs | 73 | No significant inhibition[6] |
Experimental Protocols
Protocol 1: Wnt/β-catenin Signaling Luciferase Reporter Assay
This protocol is adapted from standard procedures for measuring Wnt pathway activity.[7][9][10][11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Tankyrase inhibitor (e.g., this compound)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the tankyrase inhibitor or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Wnt Stimulation: Add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the plate for an additional 16-24 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in Wnt signaling relative to the vehicle-treated, Wnt3a-stimulated control.
Protocol 2: Western Blot for Axin1 Stabilization
This protocol provides a general guideline for detecting changes in Axin1 protein levels.
Materials:
-
Cells treated with tankyrase inhibitor or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Axin1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Axin1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3]
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
Tankyrase inhibitor
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density appropriate for the duration of the assay.
-
Inhibitor Treatment: The following day, add serial dilutions of the tankyrase inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without Tankyrase inhibition.
Caption: Workflow for validating on-target and investigating off-target effects.
References
- 1. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Tankyrase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of Tankyrase inhibitors, with a focus on compounds like Tankyrase-IN-3.
FAQs: Understanding and Improving Tankyrase Inhibitor Selectivity
Q1: What are the primary off-targets of concern for Tankyrase inhibitors?
The primary off-targets for Tankyrase inhibitors are other members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[1][2] This is due to the structural conservation of the NAD+ binding pocket, particularly the nicotinamide subsite, across the PARP family.[3] Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) share high sequence identity in their catalytic domains (approximately 89%), meaning most inhibitors will target both isoforms.[1][3] Cross-reactivity with other PARPs, such as PARP1 and PARP2, is a key consideration in developing selective Tankyrase inhibitors.
Q2: What is the known selectivity profile of this compound?
Q3: What are the main strategies to improve the selectivity of a Tankyrase inhibitor?
Improving selectivity typically involves medicinal chemistry efforts guided by structural biology. Key strategies include:
-
Targeting the Adenosine Binding Pocket: The adenosine subpocket of the NAD+ binding site shows more variability among PARP family members compared to the highly conserved nicotinamide subsite.[3] Inhibitors designed to interact with this region are generally more selective for Tankyrases.[3][4]
-
Structure-Guided Design: Utilizing co-crystal structures of the inhibitor bound to the target can reveal specific interactions that can be optimized. This allows for the rational design of modifications to enhance affinity for Tankyrases while reducing binding to off-targets.
-
Fragment-Based and Hybridization Approaches: This involves combining structural fragments from different known inhibitors that bind to distinct pockets within the active site to create novel, more potent, and selective molecules.[3]
-
Exploiting Unique Structural Features: The catalytic domain of Tankyrases possesses unique features, such as specific amino acid residues (e.g., His1048 and Phe1035 in TNKS2), that can be exploited for selective targeting.[4]
Q4: How do I assess the selectivity of my Tankyrase inhibitor?
A comprehensive selectivity assessment involves a tiered approach:
-
Biochemical Assays: Test the inhibitor against a panel of purified PARP enzymes to determine IC50 values. This provides a direct measure of on-target versus off-target potency.
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases (e.g., 320 kinases) at a fixed concentration (e.g., 10 µM) to identify any potential off-target kinase activity.[3]
-
Cell-Based Assays: Utilize cell lines with well-characterized signaling pathways (e.g., Wnt-responsive reporter assays) to confirm on-target engagement and assess functional selectivity in a cellular context.[5]
Troubleshooting Guide: Improving the Selectivity of this compound
This guide provides a structured approach for a researcher aiming to enhance the selectivity of a compound like this compound.
Problem 1: My Tankyrase inhibitor shows significant off-target activity against other PARP family members.
Underlying Cause: The inhibitor may be binding to the highly conserved nicotinamide-binding pocket of the NAD+ active site, leading to cross-reactivity with other PARPs.
Solutions:
-
Structural Analysis:
-
Action: Obtain a co-crystal structure of your inhibitor bound to TNKS1 or TNKS2.
-
Rationale: This will reveal the binding mode and identify which sub-pockets are occupied. If the inhibitor primarily occupies the nicotinamide pocket, this confirms the likely reason for a lack of selectivity.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Action: Synthesize and test analogs of your inhibitor with modifications aimed at increasing interactions with the more variable adenosine-binding pocket.
-
Rationale: By shifting the binding focus towards the adenosine pocket, selectivity for Tankyrases over other PARPs can be significantly improved.
-
Illustrative Example with Known Selective Inhibitors:
The table below compares the selectivity profiles of different Tankyrase inhibitors, highlighting the improved selectivity of those targeting the adenosine pocket or utilizing a dual-binding mode.
| Inhibitor | Binding Site | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity for TNKS2 over PARP1 |
| XAV939 | Nicotinamide | 11 | 4 | >1000 | 270 | >250-fold |
| IWR-1 | Adenosine | 180 | 41 | >25000 | >25000 | >600-fold |
| G007-LK | Adenosine | 46 | 25 | >10000 | >10000 | >400-fold |
| WIKI4 | Adenosine | 26 | ~15 | >10000 | >10000 | >667-fold |
| Compound 16 | Hybrid | 29 | 6.3 | >10000 | >10000 | >1587-fold |
Data compiled from multiple sources for illustrative purposes.
Problem 2: My inhibitor is potent but its cellular activity does not correlate well with its biochemical potency, suggesting potential off-target effects.
Underlying Cause: The inhibitor might be engaging other cellular targets, such as kinases, or may have poor cell permeability or metabolic stability, confounding the interpretation of its cellular effects.
Solutions:
-
Broad Kinase Screening:
-
Action: Profile the inhibitor against a large panel of kinases.
-
Rationale: This will identify any unforeseen off-target kinase interactions that could contribute to the observed cellular phenotype. For example, the selective inhibitor 'Compound 16' was screened against 320 kinases and showed minimal off-target effects.[3]
-
-
Cellular Target Engagement Assays:
-
Action: Employ techniques like cellular thermal shift assays (CETSA) or chemoproteomics to confirm that the inhibitor is binding to Tankyrases within the cell.
-
Rationale: These methods provide direct evidence of target engagement in a physiological context, helping to distinguish on-target from off-target effects.
-
-
Phenotypic Screening in Knockout/Knockdown Cell Lines:
-
Action: Compare the effect of the inhibitor in wild-type cells versus cells where TNKS1 and/or TNKS2 have been knocked out or knocked down.
-
Rationale: If the inhibitor's effect is diminished in the knockout/knockdown cells, it provides strong evidence that the observed phenotype is on-target.
-
Experimental Protocols
Protocol 1: PARP Selectivity Profiling - Biochemical Assay
Objective: To determine the IC50 values of an inhibitor against a panel of PARP enzymes.
Methodology:
-
Reagents and Materials:
-
Recombinant human PARP enzymes (TNKS1, TNKS2, PARP1, PARP2, etc.)
-
Histone H1 (or other suitable substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Europium-labeled anti-6xHis antibody (or other appropriate detection antibody)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the PARP enzyme and the inhibitor solution. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of Histone H1 and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a potent, broad-spectrum PARP inhibitor (e.g., PJ34) in a suitable buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound reagents.
-
Add the Europium-labeled detection antibody and incubate for 60 minutes.
-
Wash the plate again.
-
Add enhancement solution and measure the time-resolved fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Wnt Signaling Pathway Cellular Assay - Luciferase Reporter Assay
Objective: To assess the functional on-target effect of the Tankyrase inhibitor in a cellular context.
Methodology:
-
Reagents and Materials:
-
HEK293T or SW480 cells
-
SuperTOPFlash TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Wnt3a conditioned media (for HEK293T cells)
-
Dual-Luciferase Reporter Assay System
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Co-transfect the cells with the SuperTOPFlash and Renilla luciferase plasmids.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
For HEK293T cells, stimulate with Wnt3a conditioned media to activate the Wnt pathway. SW480 cells have a constitutively active Wnt pathway due to an APC mutation.
-
Treat the cells with serial dilutions of the test inhibitor for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling and determine the cellular IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase.
Caption: Workflow for improving inhibitor selectivity.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
Tankyrase-IN-3 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Tankyrase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of Tankyrase 1 (TNKS1), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. It has a reported IC50 value of 22 nM for TNKS1. By inhibiting Tankyrase, this compound prevents the PARsylation of AXIN, a key component of the β-catenin destruction complex. This leads to the stabilization of AXIN, which in turn promotes the degradation of β-catenin. The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, and by reducing β-catenin levels, this compound can inhibit the proliferation of cancer cells dependent on this pathway.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Best practices for storage are summarized in the table below.
Q3: How should I prepare stock and working solutions of this compound?
For detailed instructions on preparing stock and working solutions, please refer to the Experimental Protocols section. It is critical to use anhydrous DMSO for the initial stock solution to prevent hydrolysis. When preparing aqueous working solutions, it is important to not exceed the solubility limit to avoid precipitation.
Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?
It is highly recommended to prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
Stability and Storage Data
| Parameter | Solid Form | DMSO Stock Solution | Aqueous Working Solution |
| Storage Temperature | -20°C (long-term) or 4°C (short-term) | -20°C | Prepared fresh for each experiment |
| Recommended Solvent | N/A | Anhydrous DMSO | Cell culture medium or desired aqueous buffer |
| Long-Term Stability | Stable for at least 1 year at -20°C | At least 6-12 months at -20°C | Not recommended for storage |
| Short-Term Stability | Stable at room temperature for short periods | Stable for up to 2 weeks at 4°C | Use immediately after preparation |
| Freeze-Thaw Stability | N/A | Avoid multiple freeze-thaw cycles | Not applicable |
Wnt/β-Catenin Signaling Pathway with Tankyrase Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line known to have active Wnt/β-catenin signaling (e.g., SW480, DLD-1)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (anhydrous)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute this stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer, and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis: Normalize the results to the DMSO control and plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of β-catenin Levels
This protocol describes how to measure the levels of β-catenin in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., SW480)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or DMSO control for a specific time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against β-catenin overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Prepare a more concentrated DMSO stock solution to minimize the volume added to the medium. Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility (typically ≤ 0.5%) but not high enough to cause toxicity. Vortex the diluted solution thoroughly before adding it to the cells. |
| No or weak biological effect observed. | The compound may have degraded due to improper storage or handling. The cell line used may not be sensitive to Tankyrase inhibition. The treatment time or concentration may be suboptimal. | Use a fresh aliquot of the compound. Confirm the Wnt/β-catenin pathway is active and essential for the proliferation of your chosen cell line. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent compound dilution and addition. Cell passage number affecting sensitivity. | Standardize cell seeding protocols. Prepare fresh dilutions of the compound for each experiment from a single-use aliquot of the stock solution. Use cells within a consistent and low passage number range. |
| Observed cell toxicity is not dose-dependent. | Off-target effects at high concentrations. Contamination of the compound or reagents. | Use the lowest effective concentration of this compound. Ensure all reagents and solutions are sterile and free of contaminants. |
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A typical workflow for testing the effects of this compound on cancer cells.
References
Technical Support Center: Interpreting Unexpected Results from Tankyrase-IN-3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Tankyrase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Tankyrase 1 (TNKS1), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Tankyrases, including TNKS1 and its highly homologous isoform TNKS2, play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[1][2] Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key scaffold protein in the β-catenin destruction complex.[1] This PARsylation marks Axin for ubiquitination and subsequent degradation by the proteasome.[1] By inhibiting the catalytic activity of Tankyrase, this compound prevents Axin degradation, leading to the stabilization of the destruction complex, enhanced degradation of β-catenin, and consequently, downregulation of Wnt signaling.
Q2: What is the reported IC50 value for this compound?
This compound has been reported to have an IC50 of 22 nM for Tankyrase 1 (TNKS1). The selectivity for TNKS2 and potential off-target effects have not been extensively publicly documented. It is important to note that due to the high homology between the catalytic domains of TNKS1 and TNKS2, many tankyrase inhibitors exhibit activity against both isoforms.[3][4]
Q3: Why am I not observing the expected decrease in β-catenin levels after treatment with this compound?
There are several potential reasons for this observation:
-
Cell Line Specificity: The dependence of a cell line on the Wnt/β-catenin pathway for proliferation and survival can vary significantly.[5] Not all cell lines, even those with mutations in Wnt pathway components like APC, are sensitive to Tankyrase inhibition.[6]
-
Alternative Pathways: Other signaling pathways might be compensating for the inhibition of Wnt signaling. For instance, activation of pathways like EGFR or MEK has been shown to confer resistance to Tankyrase inhibitors.[6]
-
Drug Concentration and Treatment Duration: The optimal concentration and duration of treatment with this compound may need to be determined empirically for your specific cell line and experimental conditions.
-
Proteasome Activity: The efficacy of Tankyrase inhibitors can be influenced by proteasome activity. Co-treatment with proteasome inhibitors has been shown to antagonize the effects of Tankyrase inhibitors on Axin stabilization.
-
Mutation Status: The specific mutation in components of the Wnt pathway (e.g., different truncations of APC) can influence the sensitivity to tankyrase inhibitors.
Q4: I am observing unexpected cytotoxicity or a decrease in cell viability that doesn't correlate with Wnt pathway inhibition. What could be the cause?
-
Off-Target Effects: While information on the specific off-target effects of this compound is limited, it is possible that at higher concentrations, the compound may inhibit other cellular targets, leading to non-specific cytotoxicity.
-
Inhibition of Other Tankyrase Functions: Tankyrases are involved in multiple cellular processes beyond Wnt signaling, including telomere maintenance, mitosis, and YAP signaling.[7] Inhibition of these functions could lead to cytotoxic effects that are independent of the Wnt pathway.
-
Experimental Conditions: Factors such as serum concentration in the culture medium can significantly impact the sensitivity of cells to Tankyrase inhibitors. Some cell lines only show sensitivity under low serum conditions.[6]
Q5: My siRNA knockdown of Tankyrase 1/2 does not produce the same phenotype as treatment with this compound. Why is there a discrepancy?
This is a key observation that has been reported for tankyrase inhibitors. The formation of "degradasomes" or "Axin puncta" (cytoplasmic aggregates containing components of the β-catenin destruction complex) is a hallmark of tankyrase inhibitor treatment. Surprisingly, siRNA-mediated knockdown of TNKS1 and TNKS2 does not phenocopy this effect and can even block the ability of the inhibitor to induce these puncta. This suggests that the physical presence of the inhibited enzyme is required for the formation of these functional degradation complexes.
Data Presentation
Table 1: In Vitro Potency of Selected Tankyrase Inhibitors
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cellular Wnt Reporter Assay IC50 | Reference |
| This compound | TNKS1 | 22 nM | Not Reported | Not Reported | N/A |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | ~30 nM (HEK293T) | [8] |
| G007-LK | TNKS1/2 | 31 nM | 25 nM | 50 nM (SW480) | [5] |
| MSC2504877 | TNKS1/2 | 0.7 nM | Not Reported | Not Reported | [9] |
| Compound 16 | TNKS1/2 | 29 nM | 6.3 nM | 19 nM (HEK293) | [4] |
| Compound 5 | TNKS2 selective | >100-fold selective for TNKS2 over TNKS1 | 0.3 nM | Not Reported | [10] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Western Blot for Axin1 and β-catenin
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with primary antibodies against Axin1 and β-catenin (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Immunoprecipitation of Tankyrase
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., a buffer with 1% NP-40 but without SDS).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[12]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against Tankyrase to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-antigen complexes.[12]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[11]
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and heat at 95-100°C for 10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Mandatory Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the mechanism of this compound action.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hubrecht.eu [hubrecht.eu]
- 8. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. ptglab.com [ptglab.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Cell Line-Specific Responses to Tankyrase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Tankyrase inhibitors, such as Tankyrase-IN-3 and its analogs (e.g., G007-LK, XAV939). Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tankyrase inhibitors?
A1: Tankyrase inhibitors are small molecules that competitively bind to the catalytic poly(ADP-ribose) polymerase (PARP) domain of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1] The primary role of Tankyrase enzymes is to flag specific proteins for degradation through a process called PARsylation (poly(ADP-ribosyl)ation). A key target is AXIN, a crucial scaffolding protein in the β-catenin destruction complex.[2][3] By PARsylating AXIN, Tankyrase marks it for ubiquitination by the E3 ligase RNF146 and subsequent degradation by the proteasome.[1][2] This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate Wnt signaling target genes. Tankyrase inhibitors block the initial PARsylation step, leading to the stabilization and accumulation of AXIN, which in turn enhances the degradation of β-catenin and suppresses the canonical Wnt/β-catenin signaling pathway.[4][5]
Q2: Beyond Wnt/β-catenin, what other signaling pathways are affected by Tankyrase inhibition?
A2: Tankyrase inhibition has been shown to modulate other critical cancer-related pathways. Notably, it can suppress the Hippo-YAP signaling pathway by stabilizing Angiomotin (AMOT) family proteins, which are negative regulators of the oncogenic transcriptional co-activator YAP.[3][6][7] Additionally, by stabilizing the tumor suppressor PTEN, Tankyrase inhibitors can lead to the downregulation of PI3K/AKT signaling.[6][7] The anti-proliferative effects of Tankyrase inhibition are often correlated with the reduced expression of the key oncogene MYC, a downstream target of these pathways.[6][8]
Q3: Why do different cell lines show varied sensitivity to Tankyrase inhibitors?
A3: The response to Tankyrase inhibition is highly context-dependent and varies significantly across cell lines. A primary determinant of sensitivity, particularly in colorectal cancer, is the mutation status of the APC (Adenomatous Polyposis Coli) gene.[5] Cell lines with "short" truncating APC mutations that lack the domains required for β-catenin degradation are often highly dependent on Wnt signaling and, therefore, sensitive to Tankyrase inhibitors.[5] Conversely, cell lines with wild-type APC, gain-of-function mutations in β-catenin (CTNNB1), or hypomorphic APC mutations that retain some function may be resistant.[5] A large-scale screen of 537 tumor cell lines confirmed that only a specific subset of cell lines are sensitive to the anti-proliferative effects of these inhibitors.[6][9]
Q4: What is the expected phenotypic outcome after treating sensitive cells with a Tankyrase inhibitor?
A4: In sensitive cell lines, effective Tankyrase inhibition typically leads to a dose-dependent decrease in cell proliferation and viability.[6][10] This is often associated with a G1 cell cycle arrest.[11] Mechanistically, you should observe the stabilization of AXIN1/2 proteins and a corresponding decrease in total and active (non-phosphorylated) β-catenin levels.[12] This leads to reduced transcription of Wnt target genes like AXIN2 and MYC.[6][13] Visually, under immunofluorescence, inhibitor treatment can induce the formation of cytoplasmic puncta, known as "degradasomes," which are aggregates of the β-catenin destruction complex components.[14][15]
Data Presentation
Table 1: Cellular Activity of Selected Tankyrase Inhibitors
| Inhibitor | Cell Line | Assay Type | Potency (IC50 / GI50) | Reference |
| G007-LK | COLO 320DM | Growth Inhibition | GI50 < 200 nM | [6] |
| G007-LK | UO-31 | Growth Inhibition | GI50 < 200 nM | [6] |
| G007-LK | OVCAR-4 | Growth Inhibition | GI50 < 200 nM | [6] |
| G007-LK | ABC-1 | Growth Inhibition | GI50 < 200 nM | [6] |
| Inhibitor 16 | HEK293 | Cellular Activity | IC50 = 19 nM | [16] |
| Inhibitor 16 | SW480 | Cellular Activity | IC50 = 70 nM | [16] |
| RK-287107 | COLO-320DM | Proliferation | More potent than G007-LK | [5] |
| RK-287107 | SW403 | Proliferation | Effective Inhibition | [5] |
Table 2: Cell Line Sensitivity Profile Based on Wnt Pathway Mutation Status
| Cell Line | APC Status | CTNNB1 Status | Sensitivity to Tankyrase Inhibitors | Reference |
| COLO-320DM | Short Truncation | Wild-Type | Sensitive | [5] |
| SW403 | Short Truncation | Wild-Type | Sensitive | [5] |
| SW480 | Truncated | Wild-Type | Sensitive | [5][12] |
| RKO | Wild-Type | Wild-Type | Resistant | [5] |
| HCT-116 | Wild-Type | Activating Mutation | Resistant | [5] |
| DLD-1 | Truncated (Hypomorphic) | Wild-Type | Resistant | [5] |
| HCC2998 | Truncated (Hypomorphic) | Wild-Type | Resistant | [5] |
Visualizations
Signaling Pathways and Workflows
Troubleshooting Guide
Q5: I am not observing an anti-proliferative effect in my cell line after treatment. What are the possible reasons?
A5:
-
Cell Line Insensitivity: As detailed in Table 2, many cell lines are inherently resistant to Tankyrase inhibition.[5] This is often due to mutations downstream of the β-catenin destruction complex (e.g., activating CTNNB1 mutations) or having a wild-type Wnt pathway that is not the primary driver of proliferation. Verify the known sensitivity and mutation status of your cell line.
-
Compound Inactivity: Ensure your inhibitor is properly stored and handled. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and confirm complete solubilization before diluting in media. Older compounds like XAV939 have known solubility issues.[1]
-
Confirm Target Engagement: Before concluding a lack of phenotypic response, verify that the inhibitor is engaging its target. Perform a western blot to check for the stabilization of AXIN1/2. This is the most direct and immediate biomarker of Tankyrase inhibition and should be observable even if it doesn't translate to a growth defect.[5][11]
-
Suboptimal Assay Conditions: Ensure the treatment duration is sufficient (typically 72-96 hours for proliferation assays) and that the inhibitor concentrations tested are appropriate. Some cell lines may require higher concentrations or longer exposure times.
Q6: My western blot shows AXIN stabilization, but β-catenin levels are unchanged. Why?
A6:
-
Kinetics: The stabilization of AXIN is an early event, while the subsequent degradation of the (often large) cellular pool of β-catenin can take longer. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to observe the temporal dynamics.
-
Resistance Mechanisms: In some contexts, cells can have resistance mechanisms that uncouple AXIN stabilization from β-catenin degradation. This can include mutations in other destruction complex components or activation of parallel signaling pathways (like PI3K/AKT) that can also stabilize β-catenin.[17]
-
Antibody Issues: Ensure you are using a validated antibody for active (non-phosphorylated at Ser33/Ser37/Thr41) β-catenin, as this is the pool that is primarily targeted for degradation. Total β-catenin levels may not change as dramatically in all cell lines.[12]
Q7: My western blot results are inconsistent, or I see less AXIN/Tankyrase protein than expected after treatment with the inhibitor.
A7: This may be due to the formation of insoluble protein aggregates or "degradasomes". Upon inhibition, Tankyrase and stabilized AXIN can form large, insoluble cytoplasmic complexes.[14][15]
-
Problem: Standard lysis buffers (e.g., RIPA) may not efficiently solubilize these complexes, leading to their loss during the centrifugation step and an apparent decrease in protein levels.
-
Solution: Use a stronger, SDS-based lysis buffer (e.g., Laemmli sample buffer) to directly lyse the cells on the plate.[15][18] This ensures that both soluble and insoluble protein fractions are collected and analyzed, providing a more accurate measurement of total cellular AXIN and Tankyrase levels.
Experimental Protocols
Protocol 1: Western Blot for Wnt Pathway Components
This protocol is for assessing changes in protein levels of AXIN1/2, β-catenin, and MYC following Tankyrase inhibitor treatment.
Materials:
-
Tankyrase inhibitor (e.g., this compound, G007-LK)
-
DMSO (vehicle control)
-
Cell culture reagents
-
2x Laemmli lysis buffer (130 mM Tris-HCl pH 6.8, 4.2% SDS, 52.6% glycerol, 0.02% bromophenol blue, with fresh DTT or β-mercaptoethanol)[18]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXIN1, anti-AXIN2, anti-active-β-catenin, anti-total-β-catenin, anti-MYC, anti-ACTIN/GAPDH)
-
HRP- or IRDye-conjugated secondary antibodies
-
Chemiluminescent substrate or imaging system (e.g., Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of lysis. Treat cells with the desired concentrations of Tankyrase inhibitor and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Cell Lysis: a. Aspirate the culture medium and wash cells once with ice-cold PBS. b. Add 100-150 µL of 2x Laemmli lysis buffer directly to each well. c. Scrape the cells and collect the viscous lysate into a microcentrifuge tube. d. Boil the samples at 95-100°C for 10 minutes to shear DNA and denature proteins.
-
Protein Quantification: Due to interference from SDS and bromophenol blue, perform protein quantification on a parallel, non-lysed well or use a compatible method if necessary. Alternatively, load equal volumes of lysate assuming equal cell numbers at the time of lysis.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein lysate (15-30 µg) onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer proteins to a PVDF membrane according to standard protocols.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane 3x for 10 minutes each with TBST. d. Incubate with the appropriate secondary antibody for 1 hour at room temperature. e. Wash the membrane 3x for 10 minutes each with TBST.
-
Detection: Add chemiluminescent substrate and image the blot. Quantify band intensities relative to the loading control (e.g., β-actin).[12][18]
Protocol 2: Cell Viability/Proliferation Assay (MTS/CCK-8)
This protocol measures metabolic activity as a surrogate for cell viability to determine the GI50 of an inhibitor.
Materials:
-
96-well clear-bottom cell culture plates
-
Cell culture reagents
-
Tankyrase inhibitor and DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Include wells with medium only for background control. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Tankyrase inhibitor. Add the compound to the wells (often 10 µL of a 10x solution). Include vehicle-only wells as a 100% viability control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well.[10][19][20]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.[10][19]
-
Data Analysis: a. Subtract the background absorbance (media-only wells) from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells. c. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI50 value.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tankyrase - Wikipedia [en.wikipedia.org]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSE162648 - Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - OmicsDI [omicsdi.org]
- 10. mdpi.com [mdpi.com]
- 11. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. dojindo.com [dojindo.com]
Addressing variability in Tankyrase-IN-3 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tankyrase-IN-3 and other tankyrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are poly(ADP-ribose) polymerases (PARPs) that play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[1][2] Tankyrases mark a key protein called Axin for degradation by the proteasome.[1][3] By inhibiting tankyrase activity, this compound prevents the degradation of Axin. This leads to the stabilization of the β-catenin destruction complex, which then promotes the degradation of β-catenin, a central activator of the Wnt pathway.[1][4] The ultimate effect is the downregulation of Wnt signaling, which is often aberrantly activated in cancers like colorectal cancer.[4]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: Tankyrase inhibitors like this compound are particularly effective in cancer cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene, especially those with truncating mutations.[5][6] These mutations are common in colorectal cancer. Cell lines such as SW480 and COLO-320DM, which harbor such APC mutations, are highly sensitive to tankyrase inhibitors.[5] The efficacy in these lines is due to their reliance on the Wnt/β-catenin pathway for proliferation, which is effectively shut down by the stabilization of Axin.
Q3: What are the known off-target effects or alternative signaling pathways affected by tankyrase inhibitors?
A3: Besides the Wnt/β-catenin pathway, tankyrase inhibitors have been shown to impact other signaling pathways. For instance, they can stabilize Angiomotin (AMOT) family proteins, which are negative regulators of the YAP signaling pathway, leading to the suppression of YAP activity.[7] Additionally, tankyrase inhibition can affect the PI3K/AKT pathway.[8] It's also important to consider that tankyrases are involved in other cellular processes like telomere maintenance and mitosis, although the direct impact of inhibitors on these functions in short-term experiments may be less pronounced.[1]
Troubleshooting Guide
Issue 1: High variability in experimental results (e.g., IC50 values, protein levels).
-
Potential Cause 1: Cell Culture Conditions. Factors such as cell density and cell-to-cell contact can influence the cellular response to tankyrase inhibitors.[9]
-
Troubleshooting Step: Ensure consistent cell seeding densities across all experiments. It is advisable to perform experiments at a sub-confluent level (e.g., 70-80% confluency) to minimize contact-dependent signaling variations.
-
-
Potential Cause 2: Inconsistent Incubation Times. The effects of tankyrase inhibitors are time-dependent. Short incubation times may not be sufficient to observe significant changes in downstream protein levels like β-catenin.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and endpoint. Studies have shown significant effects after 24 hours of treatment.[9]
-
-
Potential Cause 3: Compound Stability and Handling. Improper storage or repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation and reduced potency.
-
Troubleshooting Step: Aliquot the stock solution upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Issue 2: No significant decrease in β-catenin levels observed after treatment.
-
Potential Cause 1: Cell Line Insensitivity. The cell line used may not have a constitutively active Wnt/β-catenin pathway or may have mutations downstream of the β-catenin destruction complex (e.g., activating mutations in β-catenin itself, like in HCT-116 cells), rendering it resistant to tankyrase inhibitors.[5]
-
Troubleshooting Step: Confirm the genetic background of your cell line, particularly the mutation status of APC and CTNNB1 (the gene encoding β-catenin). Use a sensitive cell line like SW480 or COLO-320DM as a positive control.
-
-
Potential Cause 2: Proteasome Inhibition. Unexpectedly, co-treatment with proteasome inhibitors (e.g., MG132) can counteract the effects of tankyrase inhibitors.[4][6] Proteasome inhibition prevents the degradation of β-catenin, even if the destruction complex is active.
-
Troubleshooting Step: Avoid co-treatment with proteasome inhibitors if the intended outcome is β-catenin degradation. If investigating ubiquitination, be aware of this confounding effect.
-
-
Potential Cause 3: Insufficient Drug Concentration. The concentration of this compound used may be below the effective concentration for the specific cell line.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration. Refer to the quantitative data tables below for typical IC50 values in various cell lines.
-
Issue 3: Unexpected cell death or toxicity.
-
Potential Cause 1: High Drug Concentration. Excessive concentrations of the inhibitor can lead to off-target effects and general cytotoxicity.
-
Troubleshooting Step: Titrate the inhibitor concentration to find a balance between efficacy and toxicity. Start with concentrations around the known IC50 value for similar cell lines.
-
-
Potential Cause 2: Synergistic Effects with Other Treatments. Tankyrase inhibitors can synergize with other drugs, such as CDK4/6 inhibitors or EGFR inhibitors, leading to enhanced cell death.[10][11]
-
Troubleshooting Step: If using combination therapies, perform a dose-matrix experiment to identify synergistic and potentially toxic concentration ranges.
-
Quantitative Data Summary
Table 1: IC50 Values of Various Tankyrase Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| G007-LK | COLO-320DM | Growth Inhibition (MTT) | 434 | [5] |
| RK-287107 | COLO-320DM | Growth Inhibition (MTT) | 449 | [5] |
| RK-287107 | TNKS1 (in vitro) | Biochemical Assay | 14.3 | [5] |
| RK-287107 | TNKS2 (in vitro) | Biochemical Assay | 10.6 | [5] |
| Compound 16 | TNKS1 (in vitro) | Biochemical Assay | 29 | [12] |
| Compound 16 | TNKS2 (in vitro) | Biochemical Assay | 6.3 | [12] |
| Compound 16 | HEK293 | Cellular WNT Reporter Assay | 19 | [12] |
| Compound 16 | SW480 | Cellular WNT Reporter Assay | 70 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[13]
Experimental Protocols
1. Western Blotting for Axin and β-catenin Stabilization
-
Cell Seeding: Plate SW480 cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Axin1, active-β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability Assay (MTT)
-
Cell Seeding: Seed COLO-320DM cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Wnt signaling pathway with and without this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for β-catenin degradation issues.
References
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase - Wikipedia [en.wikipedia.org]
- 3. Developmentally programmed tankyrase activity upregulates β-catenin and licenses progression of embryonic genome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tankyrase Inhibitors in Colorectal Cancer Models: G007-LK vs. XAV939
Initial Inquiry and an Important Note on "Tankyrase-IN-3"
This guide was initially slated to compare this compound and G007-LK. However, a comprehensive review of published scientific literature and public data repositories revealed no experimental data for a compound designated "this compound" in the context of colorectal cancer models. A single supplier lists an in vitro IC50 value for this compound against the Tankyrase 1 (TNKS1) enzyme as 22 nM, but provides no further biological data.[1][2][3][4][5]
Given the absence of data for this compound, this guide will instead provide a detailed comparison between the well-characterized clinical candidate G007-LK and the widely studied, first-in-class tankyrase inhibitor XAV939 . This comparison will provide researchers, scientists, and drug development professionals with a thorough overview of their respective performance in preclinical colorectal cancer models, supported by experimental data.
Introduction to Tankyrase Inhibition in Colorectal Cancer
The Wnt/β-catenin signaling pathway is a critical driver of proliferation in the majority of colorectal cancers (CRCs), often due to mutations in the APC gene.[6][7] This leads to the accumulation of β-catenin, which then translocates to the nucleus and activates transcription of oncogenes. Tankyrases (TNKS1 and TNKS2) are enzymes that promote the degradation of Axin, a key component of the β-catenin destruction complex.[6][7] By inhibiting tankyrases, Axin is stabilized, leading to the degradation of β-catenin and a subsequent reduction in Wnt signaling. This mechanism has made tankyrase inhibitors a promising therapeutic strategy for Wnt-driven cancers.
Mechanism of Action
Both G007-LK and XAV939 function by inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrase 1 and 2. This inhibition prevents the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. The stabilized Axin then facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin, thereby reducing its levels and suppressing the transcription of Wnt target genes.[6][7]
Comparative In Vitro Efficacy
The following tables summarize the in vitro potency of G007-LK and XAV939 from various studies.
Table 1: Biochemical Potency Against Tankyrase Enzymes
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| G007-LK | 46 | 25 |
| XAV939 | 5 | 2 |
Table 2: Cellular Activity in Colorectal Cancer Cell Lines
| Cell Line | APC Status | G007-LK (Effect) | XAV939 (Effect) |
| COLO-320DM | Mutant (Truncated) | Inhibition of colony formation | Inhibition of Wnt signaling |
| SW480 | Mutant (Truncated) | Reduction of nuclear β-catenin | Inhibition of cell proliferation (3D culture)[9] |
| HCT-15 | Mutant (Truncated) | Decreased S-phase cells | - |
| DLD-1 | Mutant (Truncated) | No inhibition of colony formation | Inhibition of cell viability (30 µM)[10] |
| Caco-2 | Wild-type | - | IC50 of 15.3 µM for cell growth inhibition[11][12] |
| SW403 | Mutant (Truncated) | Inhibition of colony formation | Inhibition of Wnt signaling |
Sources: Lau et al., 2013; Wu et al., 2012; Chen et al., 2017.[7][11][12][13][14]
Comparative In Vivo Efficacy
Both G007-LK and XAV939 have demonstrated anti-tumor activity in preclinical xenograft models of colorectal cancer.
Table 3: In Vivo Performance in Colorectal Cancer Xenograft Models
| Compound | Model | Dosing | Outcome |
| G007-LK | COLO-320DM Xenograft | 20 mg/kg, twice daily | 61% tumor growth inhibition |
| XAV939 | Caco-2 (CD44+/CD133+) Xenograft | 20 mg/kg, every 3 days | 95% reduction in tumor volume[11] |
| XAV939 | Patient-derived Xenograft (CRC) | 25 mg/kg (with 5-FU) | 44.99% tumor growth inhibition (in combination)[15] |
Sources: Lau et al., 2013; Chen et al., 2017; Goncharova et al., 2021.[7][11][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate tankyrase inhibitors.
Cell Viability and Colony Formation Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 12. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
Validating the Specificity of Tankyrase Inhibitors: A Comparative Guide for TNKS1 vs. TNKS2
For researchers, scientists, and drug development professionals, understanding the specificity of small molecule inhibitors is paramount for accurate experimental design and therapeutic development. This guide provides a comparative analysis of a representative tankyrase inhibitor, here designated as Compound 16, focusing on its inhibitory activity towards the two highly homologous isoforms, Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).
Tankyrase 1 and 2, members of the poly(ADP-ribose) polymerase (PARP) family, are critical regulators of various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic progression.[1][2][3][4] Despite sharing a high degree of sequence identity, particularly within their catalytic domains, subtle structural differences can be exploited for the development of isoform-specific inhibitors.[1][5] Validating the specificity of such inhibitors is a crucial step in dissecting the individual roles of TNKS1 and TNKS2 and for developing targeted therapies.
Comparative Inhibitory Activity of Compound 16
The inhibitory potency of Compound 16 against TNKS1 and TNKS2 was determined through biochemical assays measuring the half-maximal inhibitory concentration (IC50). The results demonstrate that Compound 16 is a potent inhibitor of both isoforms, with a slight preference for TNKS2.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity (TNKS1/TNKS2) |
| 16 | 29 | 6.3 | 4.6-fold |
Data summarized from a study on a novel series of tankyrase inhibitors.[6]
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are the methodologies for the key experiments cited in this guide.
Biochemical Inhibition Assay (IC50 Determination)
This assay quantifies the enzymatic activity of TNKS1 and TNKS2 in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Histone H4 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% BSA)
-
Compound 16 (or test inhibitor)
Procedure:
-
A solution of the test inhibitor is serially diluted to create a range of concentrations.
-
Recombinant TNKS1 or TNKS2 enzyme is added to the wells of a streptavidin-coated microplate.
-
The serially diluted inhibitor is then added to the wells containing the enzyme and incubated for a predefined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of a mixture of histone H4 and biotinylated NAD+.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by washing the plate to remove unbound reagents.
-
The amount of biotinylated PAR incorporated onto the histone substrate is detected by adding an anti-PAR antibody-HRP conjugate.
-
After another incubation and wash step, a colorimetric substrate (e.g., TMB) is added.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read on a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of Tankyrase inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of a Tankyrase inhibitor.
The primary mechanism by which Tankyrase inhibitors exert their effects in many cancer models is through the stabilization of Axin, a key component of the β-catenin destruction complex in the Wnt signaling pathway.[3][7][8]
Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway.
By employing rigorous biochemical assays and understanding the underlying biological pathways, researchers can confidently validate the specificity of tankyrase inhibitors, paving the way for more precise biological tools and targeted therapeutic strategies.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Regulates Neurite Outgrowth through Poly(ADP-ribosyl)ation-Dependent Activation of β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Tankyrase Inhibitors and Classical PARP Inhibitors in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance, experimental data, and underlying mechanisms of Tankyrase inhibitors versus traditional PARP inhibitors.
While a direct side-by-side comparison involving "Tankyrase-IN-3" could not be conducted due to the absence of publicly available data on this specific compound, this guide provides a detailed comparative analysis of well-characterized Tankyrase inhibitors, such as XAV939 and G007-LK, against established PARP inhibitors like Olaparib. This comparison focuses on their biochemical and cellular activities, experimental protocols, and their impact on relevant signaling pathways.
Introduction to PARP Superfamily and Tankyrases
The Poly(ADP-ribose) polymerase (PARP) superfamily comprises a group of enzymes involved in various cellular processes, including DNA repair and signaling.[1] Classical PARP inhibitors, such as Olaparib, primarily target PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks.[2] Inhibition of these enzymes leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality, particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.
Tankyrase 1 (TNKS1) and 2 (TNKS2) are distinct members of the PARP family that regulate a variety of cellular functions, including telomere maintenance, mitosis, and, notably, the Wnt/β-catenin signaling pathway.[3][4] Unlike classical PARP inhibitors that primarily function in DNA repair, Tankyrase inhibitors modulate Wnt signaling by stabilizing the β-catenin destruction complex.[5][6]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Tankyrase inhibitors and classical PARP inhibitors lies in their primary mechanisms of action and cellular targets.
Classical PARP Inhibitors and DNA Repair:
Classical PARP inhibitors bind to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains at sites of single-strand DNA breaks. This inhibition "traps" PARP on the DNA, leading to the formation of double-strand breaks during DNA replication, which are highly toxic to cancer cells with impaired homologous recombination repair.
Tankyrase Inhibitors and Wnt/β-catenin Signaling:
Tankyrase inhibitors, on the other hand, primarily exert their effects through the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[7] Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key scaffold protein in the β-catenin destruction complex.[8] This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.[6] By inhibiting Tankyrase activity, these inhibitors prevent Axin degradation, leading to the stabilization of the destruction complex and subsequent phosphorylation and degradation of β-catenin.[9] This reduction in nuclear β-catenin levels suppresses the transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[8]
Quantitative Data Comparison
The following tables summarize the biochemical and cellular potency of representative Tankyrase inhibitors and a classical PARP inhibitor. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or a cellular response by 50%.
Table 1: Biochemical Potency (IC50)
| Inhibitor | Target | IC50 (nM) |
| Tankyrase Inhibitors | ||
| XAV939 | TNKS1 | 11[9] |
| TNKS2 | 4[9] | |
| G007-LK | TNKS1 | 46[10] |
| TNKS2 | 25[10] | |
| RK-287107 | TNKS1 | ~10.5 |
| TNKS2 | ~5.3 | |
| Classical PARP Inhibitor | ||
| Olaparib | PARP1 | 1.9 |
| PARP2 | 0.7 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Potency (IC50/GI50)
| Inhibitor | Cell Line | Assay | IC50/GI50 (µM) |
| Tankyrase Inhibitors | |||
| XAV939 | DLD-1 (colorectal cancer) | Wnt Reporter Assay | ~0.03 |
| G007-LK | COLO-320DM (colorectal cancer) | Growth Inhibition (GI50) | 0.434[8] |
| RK-287107 | COLO-320DM (colorectal cancer) | Growth Inhibition (GI50) | 0.449[8] |
| Classical PARP Inhibitor | |||
| Olaparib | Varies based on BRCA status | Cell Viability | Varies |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
PARP Activity Assay (Chemiluminescent)
This assay measures the activity of PARP enzymes by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
PARP enzyme (e.g., recombinant human PARP1 or Tankyrase)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer
-
Wash buffer
-
Microplate luminometer
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat clear-bottomed 96-well plates with histones.
-
Reaction Setup: In each well, add the PARP enzyme and the test inhibitor at various concentrations.
-
Initiate Reaction: Add biotinylated NAD+ to each well to start the PARylation reaction. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Washing: Wash the wells multiple times with wash buffer to remove unincorporated reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.
-
Measurement: Immediately measure the luminescence using a microplate luminometer. The signal intensity is proportional to the PARP activity.[11]
Wnt Signaling Reporter Assay (Luciferase-based)
This cell-based assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.
Materials:
-
Cells stably or transiently transfected with a TCF/LEF-luciferase reporter construct (e.g., TOPflash) and a control reporter (e.g., Renilla luciferase).
-
Wnt ligand (e.g., Wnt3a conditioned media) or pathway activator (e.g., LiCl).
-
Test inhibitors.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the test inhibitor at various concentrations for a specified period.
-
Stimulation: Stimulate the Wnt pathway by adding Wnt3a conditioned media or another activator.
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the second signal.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[12][13]
Cell Viability Assay (e.g., MTS or AlamarBlue)
This assay determines the effect of inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest.
-
Test inhibitors.
-
MTS or AlamarBlue reagent.
-
96-well plates.
-
Microplate reader (absorbance or fluorescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Add the test inhibitor at a range of concentrations to the wells.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or AlamarBlue reagent to each well and incubate for a few hours.
-
Measurement: Measure the absorbance (MTS) or fluorescence (AlamarBlue) using a microplate reader. The signal is proportional to the number of viable cells.[11]
Visualizations
Wnt/β-catenin Signaling Pathway and the Role of Tankyrase
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase.
Experimental Workflow for Inhibitor Screening
Caption: A typical experimental workflow for screening PARP inhibitors.
Conclusion
Tankyrase inhibitors and classical PARP inhibitors represent two distinct classes of therapeutics that target different nodes within the broader PARP enzyme family. While classical PARP inhibitors have established their clinical utility by exploiting DNA repair deficiencies in cancers, Tankyrase inhibitors offer a promising alternative strategy by targeting the oncogenic Wnt/β-catenin signaling pathway. The choice between these inhibitors for therapeutic development and clinical application will depend on the specific molecular characteristics of the cancer being treated. Further research into the selectivity and efficacy of novel Tankyrase inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. Tankyrase Promotes Aerobic Glycolysis and Proliferation of Ovarian Cancer through Activation of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase - Wikipedia [en.wikipedia.org]
- 5. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Wnt Reporter Activity Assay [bio-protocol.org]
- 13. Wnt Reporter Activity Assay [en.bio-protocol.org]
Validating the On-Target Effects of Tankyrase-IN-3 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tankyrase-IN-3 with other commercially available Tankyrase inhibitors. We present supporting experimental data and detailed protocols for validating the on-target effects of these inhibitors using CRISPR-Cas9 technology. This information is intended to assist researchers in selecting the most appropriate tools for their studies and in designing robust experiments to investigate the function of Tankyrases in various biological processes, particularly in the context of Wnt/β-catenin signaling.
Introduction to Tankyrase and its Inhibition
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, telomere homeostasis, and mitotic spindle formation.[1][2][3] A key function of Tankyrases is the PARsylation (poly-ADP-ribosylation) of Axin, a central component of the β-catenin destruction complex.[2][4] This post-translational modification targets Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization of β-catenin and the activation of Wnt target genes.[1][2][5]
Given the frequent dysregulation of the Wnt/β-catenin pathway in various cancers, Tankyrase inhibitors have emerged as promising therapeutic agents.[6][7] These small molecules typically target the catalytic domain of Tankyrases, preventing the PARsylation of Axin and thereby promoting its stabilization. This leads to the degradation of β-catenin and the suppression of Wnt signaling.
This guide focuses on this compound, a potent inhibitor of TNKS1, and compares its activity with other well-characterized Tankyrase inhibitors. Furthermore, we provide a framework for using CRISPR-Cas9 to definitively validate that the observed cellular effects of these inhibitors are indeed a consequence of Tankyrase inhibition.
Comparison of Tankyrase Inhibitors
The selection of a suitable Tankyrase inhibitor is critical for achieving specific and reliable experimental outcomes. The following table summarizes the reported biochemical potencies (IC50 values) of this compound and other commonly used Tankyrase inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Reference(s) |
| This compound | TNKS1 | 22 nM | Not Reported | [8] |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | [4] |
| WIKI4 | TNKS1/2 | 26 nM | Not Reported (equally potent to TNKS1) | [4] |
| G007-LK | TNKS1/2 | 32 nM | 25 nM | [9] |
| RK-287107 | TNKS1/2 | 14.3 nM | 10.6 nM | [10] |
| OM-153 | TNKS1/2 | 1 nM | 1 nM | [11] |
Experimental Protocols for On-Target Validation
To rigorously validate that the observed biological effects of a Tankyrase inhibitor are due to its intended on-target activity, a combination of biochemical and genetic approaches is recommended. Here, we provide detailed protocols for key experiments.
Western Blot Analysis of Axin Stabilization
Objective: To determine if treatment with a Tankyrase inhibitor leads to the expected stabilization of Axin proteins (AXIN1 and AXIN2).
Principle: Inhibition of Tankyrase prevents the PARsylation-dependent degradation of Axin, leading to its accumulation, which can be detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, SW480) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Tankyrase inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AXIN1 or AXIN2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Wnt/β-catenin Luciferase Reporter Assay
Objective: To quantify the effect of Tankyrase inhibitors on the transcriptional activity of the Wnt/β-catenin signaling pathway.
Principle: This assay utilizes a reporter plasmid containing TCF/LEF (T-cell factor/lymphoid enhancer factor) response elements upstream of a luciferase gene. In the presence of active β-catenin, the TCF/LEF transcription factors drive the expression of luciferase, which can be measured as a luminescent signal. Inhibition of Tankyrase should lead to a decrease in β-catenin levels and thus a reduction in luciferase activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well or 96-well plate.
-
Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the Tankyrase inhibitor or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
CRISPR-Cas9 Mediated Knockout of TNKS1 and TNKS2
Objective: To genetically validate that the effects of the Tankyrase inhibitor are mediated through the inhibition of Tankyrase.
Principle: By using CRISPR-Cas9 to knock out the genes encoding TNKS1 and TNKS2, one can determine if the cellular phenotype observed with the inhibitor is recapitulated in the knockout cells. Furthermore, treating the knockout cells with the inhibitor should not produce any additional effect if the inhibitor is specific for Tankyrase.
Protocol:
-
Guide RNA (gRNA) Design and Cloning:
-
Design gRNAs targeting exons of TNKS1 and TNKS2 genes using online design tools. Select at least two gRNAs per gene to ensure efficient knockout.
-
Clone the gRNA sequences into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the Cas9/gRNA plasmids into the target cells.
-
For stable knockout cell lines, select the transfected cells using an appropriate selection marker (e.g., puromycin) present on the plasmid.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the selected cell pools or single-cell clones. Use PCR to amplify the target region followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect insertions and deletions (indels) confirming the knockout.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 to confirm the absence of TNKS1 and TNKS2 proteins in the knockout cells.
-
-
Phenotypic Analysis:
-
Compare the phenotype of the TNKS1/2 double knockout (DKO) cells with that of wild-type cells treated with the Tankyrase inhibitor. Assess key readouts such as Axin stabilization, β-catenin levels, and Wnt reporter activity.
-
Treat the DKO cells with the Tankyrase inhibitor. The lack of a significant additive effect would strongly support the on-target specificity of the inhibitor.
-
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental logic and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for CRISPR-based validation.
Caption: Wnt/β-catenin signaling overview.
Conclusion
Validating the on-target effects of small molecule inhibitors is a cornerstone of rigorous pharmacological research. This guide provides a comparative overview of this compound and other inhibitors, alongside detailed experimental protocols to confirm their mechanism of action. By employing a multi-faceted approach that combines biochemical assays with the precision of CRISPR-Cas9 gene editing, researchers can confidently attribute the observed biological outcomes to the specific inhibition of Tankyrase. This robust validation is essential for the accurate interpretation of experimental results and for the continued development of targeted therapies aimed at the Wnt/β-catenin signaling pathway.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Tankyrase Inhibitor Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic methods for studying Tankyrase function, with a focus on validating the effects of Tankyrase inhibitors, such as Tankyrase-IN-3, using genetic approaches like siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to design robust experiments and interpret their findings with high confidence.
Introduction to Tankyrase and its Inhibition
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play crucial roles in various cellular processes, including the regulation of Wnt/β-catenin signaling, Hippo-YAP signaling, telomere maintenance, and mitotic progression.[1][2][3] Dysregulation of Tankyrase activity is implicated in several diseases, particularly cancer, making them attractive therapeutic targets.[1][2]
Tankyrase inhibitors, such as XAV939 and G007-LK, are small molecules that competitively bind to the NAD+ binding site of the PARP catalytic domain, thereby inhibiting their enzymatic activity.[3] This inhibition leads to the stabilization of key downstream targets, most notably Axin, a central component of the β-catenin destruction complex.[4][5] Stabilized Axin promotes the degradation of β-catenin, leading to the downregulation of Wnt signaling, a pathway frequently hyperactivated in cancers like colorectal cancer.[4][5] More recently, Tankyrase inhibitors have also been shown to suppress the oncogenic Yes-associated protein (YAP) by stabilizing Angiomotin (AMOT) family proteins.[6][7]
While chemical inhibitors are powerful tools, it is crucial to validate their on-target effects and rule out potential off-target activities. Genetic approaches, such as siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the TNKS1 and TNKS2 genes, provide a direct and specific means to assess the consequences of Tankyrase depletion, thereby serving as a gold standard for validating the results obtained with chemical inhibitors.
Quantitative Comparison of Pharmacological and Genetic Approaches
The following tables summarize quantitative data from studies comparing the effects of Tankyrase inhibitors with genetic knockdown of Tankyrase.
Table 1: Effect on Wnt/β-catenin Signaling Pathway Components
| Treatment | Cell Line | Effect on Axin1/2 Protein Levels | Effect on β-catenin Protein Levels | Effect on Wnt Target Gene Expression (e.g., AXIN2, NKD1) | Reference |
| Tankyrase Inhibitor (XAV939/WXL-8) | HepG2, Huh7, Hep40 | Increased | Decreased | Decreased | [4] |
| TNKS1/2 siRNA | HepG2, Huh7 | - | Decreased nuclear levels | - | [4] |
| Tankyrase Inhibitor (G007-LK) | Glioma Stem Cells | Increased AXIN1 | No consistent change | Decreased | [8] |
| Tankyrase Inhibitor (XAV939) | SW480, SW620 | Increased Axin | Decreased total and nuclear levels | Decreased | [9][10] |
Table 2: Effect on Cell Viability and Proliferation
| Treatment | Cell Line | Effect on Cell Proliferation/Viability | Reference |
| Tankyrase Inhibitor (XAV939/WXL-8) | HepG2, Huh7, Hep40 | Inhibition of cell proliferation and colony formation | [4] |
| TNKS1/2 siRNA | HepG2, Huh7 | Reduced cell proliferation | [4] |
| Tankyrase Inhibitor (G007-LK) | COLO 320DM, OVCAR-4 | Inhibition of cell growth | [11] |
| CTNNB1 siRNA | COLO 320DM, OVCAR-4 | Inhibition of cell growth | [11] |
| YAP siRNA | Various | Inhibition of cell growth | [11] |
| Tankyrase Inhibitor (XAV939) + 5-FU/Cisplatin | SW480 | Increased apoptosis | [10] |
| TNKS1 shRNA | Neuroblastoma cells | Decreased cell growth and proliferation | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment with Tankyrase Inhibitor
-
Cell Lines: Select appropriate cell lines for the study (e.g., colorectal cancer lines like SW480, DLD-1, or liver cancer lines like HepG2).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Preparation: Dissolve the Tankyrase inhibitor (e.g., XAV939, G007-LK) in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1-10 µM for XAV939). Replace the existing medium with the inhibitor-containing medium and incubate for the desired time (e.g., 24-72 hours). A DMSO-only control should always be included.
siRNA-Mediated Knockdown of Tankyrase
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting TNKS1 and TNKS2 from a commercial supplier. A non-targeting scrambled siRNA should be used as a negative control.[13]
-
Transfection Reagent: Use a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Transfection Protocol (for a 6-well plate):
-
Seed cells one day before transfection to achieve 50-70% confluency on the day of transfection.
-
Solution A: Dilute 20-80 pmol of siRNA duplex into 100 µl of serum-free medium (e.g., Opti-MEM).[13]
-
Solution B: Dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.[13]
-
Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[13]
-
Add the siRNA-lipid complex to the cells in fresh serum-free medium.
-
Incubate for 5-7 hours at 37°C.[13]
-
Replace the transfection medium with a complete growth medium.
-
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection to assess knockdown efficiency at the mRNA level (by qPCR) and protein level (by Western blot).[14][15]
CRISPR/Cas9-Mediated Knockout of Tankyrase
-
gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting the early exons of TNKS1 and TNKS2 to generate frameshift mutations. Use online tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the constructed plasmids into the target cells using a suitable transfection reagent or electroporation.
-
Selection: 24-48 hours post-transfection, select the transfected cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Clone Expansion and Validation: Expand the single-cell clones and screen for knockout of the target gene by:
-
Genomic DNA PCR and Sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blot: To confirm the absence of the target protein.[15]
-
Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., TNKS1, TNKS2, Axin1, β-catenin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., TNKS1, TNKS2, AXIN2, NKD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability/Proliferation Assay
-
Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with the Tankyrase inhibitor or perform siRNA transfection as described above.
-
Assay: After the desired incubation period (e.g., 72 hours), measure cell viability using an MTT, MTS, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the control group to determine the percentage of viability or inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways regulated by Tankyrase and the experimental workflows for comparing pharmacological and genetic approaches.
Figure 1: Role of Tankyrase in the Wnt/β-catenin signaling pathway.
Figure 2: Tankyrase regulation of the Hippo-YAP signaling pathway.
Figure 3: Workflow for cross-validation of inhibitor effects.
Conclusion
The cross-validation of results from Tankyrase inhibitors with those from genetic approaches is essential for confirming on-target activity and building a strong foundation for further drug development. This guide provides a framework for designing and executing such validation studies. By comparing the effects of chemical and genetic perturbations on key signaling pathways and cellular phenotypes, researchers can confidently attribute the observed effects to the inhibition of Tankyrase, thereby advancing our understanding of its biological roles and its potential as a therapeutic target.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Novel insight into the function of tankyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrase inhibitors target YAP by stabilizing angiomotin family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Tankyrase Inhibitors: Benchmarking Performance and Efficacy
In the landscape of cancer therapeutics, the inhibition of tankyrase enzymes (TNKS1 and TNKS2) has emerged as a promising strategy, primarily due to their critical role in regulating the Wnt/β-catenin signaling pathway.[1][2][3][4] Dysregulation of this pathway is a hallmark of numerous cancers, making tankyrase inhibitors a focal point of drug discovery efforts.[5] This guide provides a comparative study of established and novel tankyrase inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological processes and experimental workflows.
Performance Comparison of Tankyrase Inhibitors
The efficacy of tankyrase inhibitors is typically evaluated through a combination of biochemical and cellular assays. Biochemical assays measure the direct inhibition of the PARP (poly(ADP-ribose) polymerase) activity of TNKS1 and TNKS2, while cellular assays assess the inhibitor's ability to modulate the Wnt/β-catenin signaling pathway and impact cancer cell proliferation. The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for a selection of prominent tankyrase inhibitors.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Reporter IC50 (nM) | Reference Cell Line |
| XAV939 | - | - | ~10 | HEK293 |
| G007-LK | 29 | 6.3 | 19 | HEK293 |
| OM-153 | - | - | - | HEK293 |
| RK-287107 | - | - | - | - |
| Compound 16 | 29 | 6.3 | 19 | HEK293 |
| LZZ-02 | - | - | 10,000 | HEK293 |
| C44 | - | - | - | - |
Table 1: Biochemical and Cellular Potency of Tankyrase Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of various inhibitors against TNKS1 and TNKS2 enzymes and in a cellular Wnt signaling reporter assay. Lower values indicate higher potency. Data is compiled from multiple sources.[5][6][7][8][9]
| Inhibitor | GI50 (nM) | Cell Line | Notes |
| G007-LK | 0.434 µM | COLO-320DM | APC-mutant colorectal cancer cell line. |
| RK-287107 | 0.449 µM | COLO-320DM | APC-mutant colorectal cancer cell line. |
| Compound 24 | 10.1 | COLO-320DM | - |
| 21H7 | 600 - 1000 | MDA-MB-231, DLD-1, SW480 | Growth inhibition observed under serum-deprived conditions. |
Table 2: Anti-proliferative Activity of Tankyrase Inhibitors. This table shows the half-maximal growth inhibitory concentrations (GI50) of selected inhibitors in different cancer cell lines.[8][9][10]
Signaling Pathway and Mechanism of Action
Tankyrase inhibitors exert their effects by stabilizing the AXIN protein, a key component of the β-catenin destruction complex.[4][11] In the absence of Wnt signaling, this complex targets β-catenin for proteasomal degradation. Tankyrases (TNKS1 and TNKS2) poly(ADP-ribosyl)ate (PARsylate) AXIN, marking it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation.[1][10][12] By inhibiting the catalytic activity of tankyrases, small molecule inhibitors prevent AXIN PARsylation, leading to its stabilization and the enhanced degradation of β-catenin. This, in turn, reduces the transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[5]
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of novel tankyrase inhibitors. Below are detailed methodologies for key experiments.
Biochemical Tankyrase Inhibition Assay
This assay quantifies the direct inhibition of the enzymatic activity of recombinant human TNKS1 or TNKS2.
Materials:
-
Recombinant human Tankyrase 1 or 2 catalytic domain.
-
Histone H1 (as a substrate).
-
Biotinylated NAD+.
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent or colorimetric substrate.
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2.
-
Test inhibitors dissolved in DMSO.
Procedure:
-
Coat streptavidin plates with Histone H1.
-
Prepare serial dilutions of the test inhibitor in DMSO and add to the wells.
-
Add recombinant TNKS1 or TNKS2 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 30 minutes at 25°C.
-
Wash the plates to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plates again.
-
Add the detection substrate and measure the signal (luminescence or absorbance).
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293 cells (or other suitable cell line).
-
TOPFlash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene).
-
FOPFlash reporter plasmid (negative control with mutated TCF/LEF sites).
-
Transfection reagent.
-
Wnt3a conditioned media or LiCl to stimulate the Wnt pathway.
-
Luciferase assay reagent.
-
Test inhibitors.
Procedure:
-
Co-transfect HEK293 cells with the TOPFlash (or FOPFlash) and a control Renilla luciferase plasmid.
-
After 24 hours, treat the cells with serial dilutions of the test inhibitor.
-
Stimulate the Wnt pathway with Wnt3a conditioned media or LiCl for another 24 hours.
-
Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activity.
-
Normalize the TOPFlash signal to the Renilla signal.
-
Calculate the IC50 values based on the reduction of the normalized luciferase activity.[5]
Cell Proliferation/Viability Assay (e.g., MTS or Colony Formation)
These assays determine the effect of the inhibitors on the growth and survival of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., COLO-320DM, SW480).
-
Cell culture medium and supplements.
-
Test inhibitors.
-
MTS reagent or crystal violet for colony staining.
Procedure (MTS Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the GI50 value, which is the concentration of inhibitor that causes a 50% reduction in cell growth compared to untreated controls.[8]
Procedure (Colony Formation Assay):
-
Seed a low density of cells in 6-well plates.
-
Treat with the inhibitor at various concentrations.
-
Allow the cells to grow for 7-14 days, replacing the medium with fresh inhibitor every 3-4 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies and normalize to the untreated control.[10][11]
Figure 2: General experimental workflow for the development and evaluation of tankyrase inhibitors.
Conclusion
The development of potent and selective tankyrase inhibitors represents a significant advancement in targeting the Wnt/β-catenin signaling pathway in cancer. The comparative data presented herein highlights the progress in identifying compounds with nanomolar efficacy in both biochemical and cellular assays. Novel inhibitors such as G007-LK and RK-287107 demonstrate promising anti-proliferative effects in cancer cell lines harboring mutations that activate the Wnt pathway. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of emerging tankyrase inhibitors, facilitating the identification of lead candidates for further preclinical and clinical development. Future studies will likely focus on optimizing the pharmacokinetic properties and therapeutic window of these inhibitors to maximize their anti-tumor efficacy while minimizing potential side effects.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic index of Tankyrase-IN-3 compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies hinges on maximizing anti-tumor efficacy while minimizing toxicity to healthy tissues—a balance quantified by the therapeutic index. Tankyrase inhibitors, a class of molecules targeting the Wnt/β-catenin signaling pathway, have shown promise in preclinical models, particularly for cancers with mutations in the Adenomatous Polyposis Coli (APC) gene. However, on-target intestinal toxicity has been a significant hurdle. This guide provides a comparative assessment of the therapeutic index of several notable tankyrase inhibitors, including Tankyrase-IN-3, based on available preclinical data.
Executive Summary
The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety and potential for clinical success. For tankyrase inhibitors, the primary dose-limiting toxicity is often gastrointestinal, stemming from the essential role of Wnt signaling in intestinal stem cell homeostasis. While in vitro potency is a useful starting point, in vivo studies are necessary to determine the therapeutic window.
This guide summarizes the available data for this compound and several other well-characterized tankyrase inhibitors. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental models and methodologies across different studies.
Data Presentation: Comparative Analysis of Tankyrase Inhibitors
The following table summarizes key in vitro and in vivo data for this compound and a selection of comparator compounds. Direct comparison of therapeutic indices should be approached with caution due to the differing experimental conditions.
| Compound | In Vitro Potency (IC50/GI50) | In Vivo Efficacy (Model & Dose) | In Vivo Toxicity (Dose & Observations) | Therapeutic Index/Window |
| This compound | TNKS1 IC50: 22 nM | No data available | No data available | Not established |
| XAV939 | TNKS1 IC50: 13.4 nM[1] | HepG2 xenograft: 20 mg/kg (intra-tumor), significant tumor growth inhibition[1] | General tolerability noted in some studies, but pharmacokinetic challenges have limited extensive in vivo use.[2] | Narrow, limited by poor pharmacokinetics. |
| G007-LK | TNKS1 IC50: 46 nM; TNKS2 IC50: 25 nM[3] | COLO-320DM xenograft: 20 mg/kg (BID), 61% tumor growth inhibition.[4] | 10 mg/kg (daily in chow) was tolerated and showed reduced stem cell proliferation without altering intestinal morphology.[5] Higher doses can lead to intestinal toxicity.[6] | Narrow, with evidence of a potential therapeutic window at specific doses.[5] |
| OM-153 | TNKS1 IC50: 13 nM; TNKS2 IC50: 2 nM[7] | COLO-320DM xenograft: 0.33-10 mg/kg (BID), dose-dependent tumor regression.[8] | 10 mg/kg (BID) was well-tolerated with no significant intestinal damage. 100 mg/kg (BID) caused body weight loss and intestinal and kidney damage.[8][9] | A therapeutic window between 0.33 and at least 10 mg/kg has been demonstrated.[8][9] |
| STP1002 (Basroparib) | Potent and selective for TNKS1/2 over PARP1/2.[6] | APC-mutated CRC xenografts: Dose-dependent tumor growth inhibition.[6] | Preclinical studies showed no significant on-target GI toxicity compared to G007-LK.[6] In a Phase 1 clinical trial, the MTD was 360 mg with fatigue and nausea as common mild/moderate adverse events.[10][11] | Appears to have a favorable therapeutic window in preclinical models and is well-tolerated in early clinical trials.[6][11] |
| G-631 | Potent tankyrase inhibitor. | Xenograft colorectal cancer model: Weak antitumor activity at a dose double the tolerated level.[12] | Dose-dependent intestinal toxicity.[12] | Less than 1.[12] |
| RK-287107 | More potent than G007-LK against TNKS1 and TNKS2.[13] | COLO-320DM xenograft: Tumor growth suppression with i.p. or p.o. administration.[13] | Not explicitly detailed, but efficacy was correlated with pharmacodynamic biomarkers. | Not explicitly stated, but demonstrated in vivo efficacy. |
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the mechanism of action and the methods used to assess these compounds, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a general workflow for determining the therapeutic index of a tankyrase inhibitor.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
Caption: Experimental workflow for determining the therapeutic index of a Tankyrase inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of therapeutic indices. Below are generalized methodologies for key experiments.
In Vitro Potency Assessment (IC50/GI50)
1. Tankyrase Enzymatic Assay (Biochemical IC50):
-
Principle: Measures the ability of a compound to inhibit the enzymatic activity of purified Tankyrase 1 and/or 2.
-
Protocol Outline:
-
Recombinant human Tankyrase 1 or 2 is incubated with its substrate, NAD+, and a biotinylated peptide in a reaction buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The extent of poly(ADP-ribosyl)ation (PARsylation) is quantified, often using a chemiluminescent or ELISA-based method that detects the PAR polymer.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
-
2. Cell Proliferation/Viability Assay (GI50):
-
Principle: Measures the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
-
Protocol Outline:
-
Cancer cells (e.g., APC-mutant colorectal cancer cell lines like COLO-320DM or SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound for a period of 48-72 hours.
-
Cell viability or proliferation is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The GI50 value is determined by comparing the growth of treated cells to untreated controls.
-
In Vivo Efficacy and Toxicity Assessment
1. Tumor Xenograft Model:
-
Principle: Evaluates the anti-tumor activity of a compound in an immunodeficient mouse model bearing a human tumor.
-
Protocol Outline:
-
Human cancer cells (e.g., COLO-320DM) are subcutaneously injected into immunodeficient mice (e.g., NOD-SCID).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage) at various doses and schedules (e.g., once or twice daily).
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Axin stabilization, β-catenin reduction).
-
The effective dose (e.g., the dose causing significant tumor growth inhibition) is determined.
-
2. Maximum Tolerated Dose (MTD) and Toxicity Study:
-
Principle: Determines the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Protocol Outline:
-
Healthy or tumor-bearing mice are treated with escalating doses of the test compound for a defined period (e.g., 14-28 days).
-
Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs, particularly the gastrointestinal tract, are collected for histopathological examination to assess for signs of damage such as villus blunting, epithelial degeneration, and inflammation.[12]
-
The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than a predefined (e.g., 15-20%) body weight loss.
-
Conclusion
The assessment of the therapeutic index is a multi-faceted process that requires a combination of in vitro and in vivo studies. For this compound, its in vitro potency against TNKS1 is promising, but a comprehensive evaluation of its therapeutic index is not possible without in vivo efficacy and toxicity data.
Among the comparator compounds, newer agents like OM-153 and STP1002 (Basroparib) appear to have a more favorable therapeutic window than earlier compounds like G-631 and XAV939. This is largely attributed to improved pharmacokinetic properties and potentially greater selectivity, leading to reduced intestinal toxicity at efficacious doses. The progression of STP1002 into clinical trials underscores the potential for developing tankyrase inhibitors with a clinically acceptable therapeutic index.
Future research on this compound should focus on in vivo studies to establish its pharmacokinetic profile, anti-tumor efficacy, and toxicity, which will be essential for determining its potential as a therapeutic candidate.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tankyrase inhibitor exerts robust preclinical antifibrotic effects | BioWorld [bioworld.com]
- 8. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tankyrase-IN-3: A Guide for Laboratory Professionals
For immediate reference, it is critical to obtain and review the official Safety Data Sheet (SDS) provided by the manufacturer of Tankyrase-IN-3 for specific disposal instructions. The following guide provides general procedures for the safe handling and disposal of small molecule inhibitors in a laboratory setting, which should be adapted to the specific guidance found in the product's SDS.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals working with potent compounds like this compound, a tankyrase 1 (TNKS1) inhibitor with an IC50 of 22 nM, adherence to proper disposal protocols is a critical aspect of the experimental workflow.[1][2][3] This guide outlines the essential steps and considerations for the safe disposal of this compound, encompassing unused product, contaminated materials, and empty containers.
Step-by-Step Disposal Procedures
The proper disposal of chemical waste requires careful segregation and handling to prevent hazardous reactions and ensure compliance with institutional and regulatory standards.[4][5]
1. Unused or Expired this compound:
-
Do Not Dispose Down the Drain: Small molecule inhibitors should never be disposed of down the sanitary sewer.[6][7]
-
Original Container: Whenever possible, keep the compound in its original, clearly labeled container.[7]
-
Hazardous Waste Collection: Unused or expired this compound should be treated as hazardous chemical waste. It must be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound") and any other required hazard information.
2. Solutions Containing this compound:
-
Segregation: Aqueous and organic solvent solutions containing this compound should be collected in separate, compatible waste containers.[7] Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[7]
-
Container Requirements: Waste containers must be leak-proof, tightly sealed, and made of a material compatible with the solvent.[5] For example, acidic solutions should not be stored in metal containers.[5]
-
Labeling: Clearly label the waste container with the contents, including the name and approximate concentration of this compound and the solvent(s) used.
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8]
-
Solid Waste: Gloves, pipette tips, and other solid materials contaminated with this compound should be collected in a designated hazardous waste container. These items should not be disposed of in the regular trash.
-
Glassware: Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste. If decontamination is not feasible, it should be collected in a designated container for broken glass contaminated with chemicals.[8]
4. Empty Containers:
-
Triple Rinsing: Containers that held acutely hazardous waste may need to be triple-rinsed with a suitable solvent before being discarded as regular trash.[6][7] The rinsate from this process must be collected and disposed of as hazardous waste.[7]
-
Defacing Labels: Before disposing of any empty chemical container, all hazardous material labels should be defaced or removed to prevent confusion.[6]
Key Disposal Considerations Summarized
| Waste Stream | Disposal Recommendation | Key Considerations |
| Unused/Expired this compound | Collect for hazardous waste disposal via EHS. | Keep in original, labeled container. Do not dispose down the drain. |
| Solutions of this compound | Collect in separate, labeled, and compatible hazardous waste containers. | Segregate aqueous and organic solutions. Do not mix incompatible chemicals. |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container. | Label container for chemically contaminated sharps. |
| Contaminated Solid Waste (PPE, etc.) | Collect in a designated hazardous waste container. | Do not dispose of in regular trash. |
| Empty Containers | Triple rinse with appropriate solvent, collecting rinsate as hazardous waste. Deface labels. | Consult SDS to determine if triple rinsing is required. |
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal decision workflow for this compound related waste.
By adhering to these general guidelines and, most importantly, the specific instructions in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound and similar small molecule inhibitors, thereby fostering a secure and responsible laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. excenen.com [excenen.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
